Purpuride
Description
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Properties
CAS No. |
41411-07-8 |
|---|---|
Molecular Formula |
C22H33NO5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[(5aS,9S,9aS)-6,6,9a-trimethyl-3-oxo-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-9-yl] (2S)-2-acetamido-3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-12(2)18(23-13(3)24)20(26)28-17-9-10-21(4,5)16-8-7-14-15(22(16,17)6)11-27-19(14)25/h12,16-18H,7-11H2,1-6H3,(H,23,24)/t16-,17-,18-,22+/m0/s1 |
InChI Key |
NEMKJBVVPNFVCU-VDNWNZSNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Purpurin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of purpurin (B114267) (1,2,4-trihydroxyanthraquinone), a naturally occurring red/yellow dye with significant interest in the fields of pharmacology and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the botanical origins, biosynthesis, and methods for extraction and quantification of purpurin.
Natural Sources of Purpurin
Purpurin is an anthraquinone (B42736) predominantly found in the roots of various plant species belonging to the genus Rubia.[1][2] Historically, these plants, collectively known as madder, have been used for centuries as a source of red dye.[3][4]
The most well-documented botanical sources of purpurin include:
-
Rubia tinctorum (Common Madder): Native to the Middle East and the Mediterranean, this species is the most famous historical source of madder dye.[1][3] The roots of R. tinctorum contain a variety of anthraquinones, with purpurin and alizarin (B75676) being significant components.[1][5] It is important to note that in the fresh plant material, these compounds often exist as colorless glycosides, such as ruberythric acid (the primveroside of alizarin).[1][6] The free aglycones, including purpurin, are typically released through enzymatic or acid hydrolysis during the processing and storage of the roots.[3][7]
-
Rubia cordifolia (Indian Madder): This species, native to India and Southeast Asia, is another primary source of purpurin.[2][8] In some instances, purpurin is cited as one of the most abundant colorants in R. cordifolia after munjistin.[7]
-
Rubia akane and Rubia sikkimensis: These species also contain purpurin and are recognized as sources of this compound.[7]
It is a noteworthy consideration that the concentration of purpurin can be a result of post-harvest processing. Evidence suggests that purpurin is largely formed through the decarboxylation of its precursor, pseudopurpurin (B1200002) (1,2,4-trihydroxyanthraquinone-3-carboxylic acid), during the drying of the madder roots.[3][7] Pseudopurpurin itself is a significant component in the roots of many Rubia species.[7]
Quantitative Analysis of Purpurin in Natural Sources
The concentration of purpurin in Rubia species can vary significantly depending on the geographical origin, cultivation conditions, and the specific extraction and analytical methods employed. The following table summarizes quantitative data from scientific literature.
| Botanical Source | Plant Part | Geographic Origin | Purpurin Content (mg/g of dry weight) | Analytical Method | Reference |
| Rubia tinctorum | Roots | Karaman, Turkey | 20.3 (combined with alizarin) | HPLC | [9] |
| Rubia tinctorum | Roots | Muğla, Turkey | Not specified individually | HPLC | [9] |
| Rubia tinctorum | Roots | İnebolu, Turkey | Not specified individually | HPLC | [9] |
| Rubia tinctorum | Roots | Çoruh, Turkey | Not specified individually | HPLC | [9] |
| Rubia tinctorum | Roots | Erzurum, Turkey | Not specified individually | HPLC | [9] |
| Rubia tinctorum | Roots | Sivas, Turkey | Not specified individually | HPLC | [9] |
| Rubia tinctorum | Roots | Malatya, Turkey | Not specified individually | HPLC | [9] |
| Rubia tinctorum | Roots | Beypazarı, Turkey | Not specified individually | HPLC | [9] |
| Rubia cordifolia | Roots | Not specified | 17.960 ± 0.658 µg/mg (1.796%) | HPTLC | [10] |
| Marketed Preparation A (R. cordifolia) | Not applicable | Not specified | 21.741 ± 0.746 µg/mg (2.174%) | HPTLC | [10] |
| Marketed Preparation B (R. cordifolia) | Not applicable | Not specified | 18.289 ± 1.014 µg/mg (1.829%) | HPTLC | [10] |
Experimental Protocols
Extraction of Anthraquinones from Rubia Roots (General Procedure)
A widely cited method for the extraction of anthraquinones from madder roots for analytical purposes involves acid hydrolysis to release the aglycones from their glycosidic forms.
Materials:
-
Dried and powdered Rubia roots
-
Methanol (MeOH)
-
37% Hydrochloric acid (HCl)
-
Water (H₂O)
-
Rotary evaporator
-
Sonication bath
Procedure:
-
Prepare an extraction solvent of 37% HCl:MeOH:H₂O in a 2:1:1 (v/v/v) ratio.[7]
-
Suspend the powdered root material in the extraction solvent.
-
Sonicate the mixture for a defined period (e.g., 20 minutes) to enhance extraction efficiency.[11]
-
Heat the mixture to facilitate the hydrolysis of glycosidic bonds. Caution: This method can be destructive to the plant fibers and may generate artifacts.[7]
-
After extraction and hydrolysis, filter the mixture to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for further purification or analysis.[11]
Isolation of Purpurin by Column Chromatography
For obtaining purified purpurin, a multi-step extraction and chromatographic separation is employed.
Materials:
-
Crude methanolic extract of Rubia roots
-
2 M Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (B151607) (CHCl₃)
-
Sephadex LH-20
-
Methanol (MeOH)
Procedure:
-
Perform an initial extraction of the powdered root material with methanol.
-
Hydrolyze the crude methanolic extract with 2 M HCl.
-
Neutralize the acidic solution with NaOH.
-
Partition the neutralized solution between chloroform and water.
-
Separate the chloroform fraction, which contains the anthraquinone aglycones.
-
Extract the chloroform fraction with 1 M NaOH. The phenolic hydroxyl groups of purpurin will deprotonate, rendering it soluble in the aqueous alkaline solution.
-
Acidify the NaOH extract with HCl to precipitate the purpurin.
-
Extract the precipitated purpurin back into chloroform.
-
Concentrate the chloroform extract and apply it to a Sephadex LH-20 column.
-
Elute the column with a chloroform-methanol gradient (e.g., 20:1, 10:1, 5:1, and 1:1) to yield purified purpurin.[12]
Quantification of Purpurin by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for the quantitative determination of purpurin in plant extracts.
Instrumentation:
-
HPLC system with a diode-array detector (DAD) or UV-Vis detector
-
C8 or C18 reversed-phase column (e.g., Luna C8)[11]
Mobile Phase (Example Gradient):
-
Solvent A: Methanol:Water:Formic acid (25:74:1, v/v/v)
-
Solvent B: Acetonitrile:Water:Formic acid (69.5:29.5:1, v/v/v)
-
A gradient elution program is typically used to achieve optimal separation of the various anthraquinones present in the extract.[9]
Procedure:
-
Prepare standard solutions of purpurin of known concentrations in methanol.
-
Prepare the sample for injection by dissolving the crude or purified extract in the mobile phase or a suitable solvent and filtering through a 0.45 µm syringe filter.
-
Inject a fixed volume (e.g., 10 µl) of the standard solutions and the sample solution into the HPLC system.
-
Monitor the elution at a specific wavelength, for example, 250 nm or 484 nm.[12]
-
Identify the purpurin peak in the sample chromatogram by comparing its retention time with that of the purpurin standard.
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.
-
Quantify the amount of purpurin in the sample by interpolating its peak area on the calibration curve.
Visualizations
Biosynthetic Pathway of Purpurin
The biosynthesis of purpurin in Rubia species follows the chorismate/o-succinylbenzoic acid (OSB) pathway for the formation of the anthraquinone core.
Caption: Biosynthetic pathway of purpurin via the chorismate/OSB route.
Experimental Workflow for Purpurin Extraction and Isolation
The following diagram illustrates the key steps in the extraction and purification of purpurin from Rubia roots.
Caption: Workflow for the extraction and isolation of purpurin.
Experimental Workflow for HPLC Quantification of Purpurin
This diagram outlines the process for quantifying purpurin in an extract using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. ENZYMATIC STUDIES OF PROTOPORPHYRIN SYNTHESIS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Purpurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpurin (B114267) (1,2,4-trihydroxyanthraquinone) is a naturally occurring red pigment historically prized as a dye and now increasingly recognized for its significant pharmacological potential, including antioxidant, anticancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and characterization of purpurin. It covers both biosynthetic and chemical synthesis routes, details modern analytical techniques for its structural elucidation and quantification, and offers specific experimental protocols. All quantitative data are summarized for clarity, and key processes are visualized through logical diagrams to support research and development efforts in this field.
Introduction to Purpurin
Purpurin, chemically known as 1,2,4-trihydroxyanthracene-9,10-dione, is an organic compound belonging to the anthraquinone (B42736) family.[2] For centuries, it has been extracted from the roots of the madder plant (Rubia tinctorum), alongside the structurally similar alizarin (B75676), for use as a vibrant red dye.[3] While its historical significance is rooted in the textile industry, modern scientific interest is driven by its diverse bioactivities.[4] The arrangement of its three hydroxyl groups on the anthraquinone framework is critical to its chemical and biological functions, including its ability to chelate metals, scavenge free radicals, and interact with biological macromolecules.[1] Understanding its synthesis and characterization is fundamental to harnessing its potential in medicine and materials science.
Synthesis of Purpurin
The acquisition of purpurin can be approached through two primary routes: isolation from natural sources, which relies on its biosynthesis in plants, and direct chemical synthesis in the laboratory.
Biosynthesis and Extraction from Natural Sources
In plants of the Rubia genus, purpurin is synthesized via the shikimate pathway.[4] This complex biosynthetic route produces the core anthraquinone structure from precursors derived from primary metabolism. A key late-stage intermediate in this pathway is pseudopurpurin (B1200002) (1,3,4-trihydroxyanthraquinone-2-carboxylic acid).[5] Purpurin is subsequently formed through the enzymatic or heat-induced decarboxylation of pseudopurpurin, a transformation that can occur during the drying and processing of the plant roots.[5]
The primary method for obtaining purpurin from natural sources is through solvent extraction from the dried roots of Rubia tinctorum.
Chemical Synthesis
The most established method for the chemical synthesis of purpurin is through the oxidation of alizarin (1,2-dihydroxyanthraquinone). Alizarin itself can be synthesized via several methods, including the historic Graebe-Liebermann synthesis from anthracene (B1667546) or more modern approaches using phthalic anhydride (B1165640).[6][7] Once alizarin is obtained, an additional hydroxyl group is introduced at the C4 position to yield purpurin.
Another synthetic approach involves the condensation of phthalic anhydride with hydroquinone, followed by hydroxylation, although this route can be lower in yield compared to the oxidation of alizarin.[8]
Characterization Methods
A multi-technique approach is essential for the unambiguous identification, structural confirmation, and quantification of purpurin.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for separating purpurin from complex mixtures (like plant extracts) and for its quantification.[9] Reversed-phase columns (such as C8 or C18) are typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol (B129727).[9][10] Detection is commonly performed using a Diode-Array Detector (DAD) or UV-Vis detector.[9]
-
UV-Visible (UV-Vis) Spectroscopy: Purpurin exhibits characteristic absorption bands in the UV and visible regions, which arise from its extended conjugated system. In a neutral or acidic solution, it typically shows multiple absorption maxima in the visible range around 455, 480, and 510 nm.[1][11] These peaks are sensitive to the pH of the solution.[1][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of purpurin provides information about its functional groups. Key vibrational bands include those for the hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the quinone system, and C=C stretching of the aromatic rings.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of purpurin. The ¹H NMR spectrum reveals signals for the aromatic protons and the hydroxyl protons, with chemical shifts influenced by extensive intramolecular hydrogen bonding.[11][14] The ¹³C NMR spectrum shows distinct resonances for each of the 14 carbon atoms in the molecule.[15]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of purpurin. In electrospray ionization (ESI) negative mode, purpurin is typically detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 255.03.[2][16] Tandem MS (MS/MS) can be used to further confirm the structure through characteristic fragmentation.[17]
Data Presentation
Table 1: Physicochemical Properties of Purpurin
| Property | Value | Reference(s) |
| IUPAC Name | 1,2,4-Trihydroxyanthracene-9,10-dione | [2] |
| Molecular Formula | C₁₄H₈O₅ | [2] |
| Molar Mass | 256.21 g/mol | [2] |
| Appearance | Orange-red crystalline solid | --- |
| Melting Point | 259 °C | --- |
| Solubility | Soluble in chloroform (B151607), ethanol (B145695), alkali solutions. Insoluble in hexane. | --- |
Table 2: Spectroscopic and Chromatographic Data for Purpurin Characterization
| Technique | Parameter | Typical Value(s) | Reference(s) |
| UV-Vis | λmax (in Water-Dioxane) | 455, 480, 510 nm | [11] |
| λmax (in DMSO) | 458, 486, 520 nm | [11] | |
| FTIR | Key Absorptions (cm⁻¹) | ~3400-3200 (O-H stretch), ~1630 (C=O stretch, H-bonded), ~1580 (C=O stretch), ~1500-1400 (Aromatic C=C stretch) | [12][13] |
| ¹H NMR | Chemical Shifts (ppm in DMSO-d₆) | Aromatic Protons: ~7.0 - 8.3 ppm; Hydroxyl Protons: ~12 - 14 ppm (highly variable due to H-bonding) | [1][14] |
| ¹³C NMR | Chemical Shifts (ppm in Methanol-d₄) | Aromatic/Quinone Carbons: ~106 - 162 ppm; Carbonyl Carbons: ~184, ~187 ppm | [15] |
| Mass Spec (ESI-) | Precursor Ion | [M-H]⁻ at m/z 255.03 | [2] |
| HPLC | Retention Time (t R) | 25.24 min (Conditions in Protocol 3) | [14] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Purpurin from Rubia tinctorum Roots
This protocol describes a standard laboratory procedure for extracting anthraquinones, including purpurin, from madder root.
-
Preparation: Dry the roots of Rubia tinctorum at 40-50°C and grind them into a fine powder.
-
Soxhlet Extraction: Place 20 g of the powdered root material into a cellulose (B213188) thimble and load it into a Soxhlet extractor.
-
Solvent Addition: Add 250 mL of ethanol to the round-bottom flask connected to the Soxhlet apparatus.
-
Extraction: Heat the flask to the boiling point of ethanol and allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: After extraction, remove the solvent under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Acid Hydrolysis (Optional but Recommended): To convert anthraquinone glycosides to their aglycones (including purpurin), re-dissolve the crude extract in 100 mL of a 1:1 methanol/3N HCl solution.[10] Reflux the mixture at 70°C for 30-60 minutes.[10]
-
Purification: The resulting hydrolysate can be further purified. Neutralize the solution and perform liquid-liquid extraction with chloroform. The chloroform phase, containing purpurin and other aglycones, can be concentrated and then purified using column chromatography on silica (B1680970) gel.
Protocol 2: Chemical Synthesis of Purpurin by Oxidation of Alizarin
This protocol outlines the synthesis of purpurin from alizarin, a common precursor.
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of alizarin in 20 mL of concentrated sulfuric acid with gentle stirring.
-
Addition of Oxidizing Agent: While maintaining the temperature below 30°C in an ice bath, slowly add a stoichiometric equivalent of an oxidizing agent such as manganese dioxide (MnO₂) or potassium nitrate (B79036) (KNO₃) in small portions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The color of the solution will change, indicating the progress of the reaction.
-
Work-up: Carefully pour the reaction mixture over 200 g of crushed ice. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the reddish-brown precipitate by vacuum filtration.
-
Washing: Wash the solid precipitate thoroughly with cold distilled water until the filtrate is neutral to remove any residual acid.
-
Purification: The crude purpurin can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield orange-red needles.
Protocol 3: HPLC-DAD Analysis of Purpurin
This protocol provides a validated method for the quantitative analysis of purpurin.[14]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 80% B
-
30-35 min: Hold at 80% B
-
35-40 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.
-
Detection: Monitor at a primary wavelength of 250 nm, and collect full spectra from 200-600 nm to confirm identity.[14]
-
Sample Preparation: Prepare standard solutions of purpurin in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve. Dissolve unknown samples in methanol, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Calculate the concentration of purpurin in the sample by comparing its peak area to the calibration curve. The retention time for purpurin under these conditions is expected to be around 25 minutes.[14]
Mandatory Visualizations
Caption: Chemical synthesis pathway of Purpurin from Alizarin.
Caption: Simplified biosynthetic pathway of Purpurin in plants.
Caption: Experimental workflow for Purpurin extraction and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Purpurin anthraquinone | C14H8O5 | CID 6683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sciencemadness Discussion Board - Alizarin synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00520D [pubs.rsc.org]
- 12. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. bmse001322 Purpurin at BMRB [bmrb.io]
- 16. mdpi.com [mdpi.com]
- 17. Simultaneous Determination of Purpurin, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 1,2,4-Trihydroxyanthraquinone (Purpurin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and biological activities of 1,2,4-trihydroxyanthraquinone, commonly known as Purpurin (B114267). This natural anthraquinone (B42736) is a subject of significant interest due to its historical use as a dye and its emerging pharmacological potential.
Chemical Identity and Structure
1,2,4-Trihydroxyanthraquinone is an organic compound derived from anthracene.[1] Its structure consists of an anthraquinone core substituted with three hydroxyl groups at the 1, 2, and 4 positions.[1][2] This substitution pattern is crucial for its chemical properties and biological activities.
| Identifier | Value |
| IUPAC Name | 1,2,4-trihydroxyanthracene-9,10-dione[1][3] |
| Common Name | Purpurin[1][2][3][4] |
| Other Synonyms | C.I. 58205, C.I. 75410, Verantin, Hydroxylizaric acid, Smoke Brown G[3][4] |
| CAS Number | 81-54-9[1][2] |
| Molecular Formula | C₁₄H₈O₅[1][2] |
| Molecular Weight | 256.21 g/mol [1][2][3] |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O[1][3] |
Physicochemical Properties
Purpurin presents as a crystalline solid, typically in the form of dark red or orange-red needles.[3][4] Its physical and chemical characteristics are summarized below.
| Property | Value | Notes |
| Appearance | Brown-red to brown powder; orange-red needles[2][3] | The crystalline form is described as needles. |
| Melting Point | 253-256 °C[2][5], 259 °C[3][6], 263 °C[7] | Values vary slightly across different sources. |
| Boiling Point | 359.45 °C (Rough Estimate)[2][8] | Estimated value. |
| Water Solubility | 6.405 mg/L at 25 °C[2][8] | Slightly soluble in hot water.[7] |
| pKa | 7.05 ± 0.20 (Predicted)[2][8] | |
| LogP (o/w) | 4.600 (Estimated)[2][6][8] | Indicates its lipophilic nature. |
| Flash Point | 113 °C[2][5] |
Solubility Profile
The solubility of purpurin is a key factor in its application and extraction. It is generally soluble in organic solvents and alkaline solutions.
| Solvent | Solubility | Observation |
| Ethanol (B145695) | Soluble[4] | Forms a red solution.[3][4] |
| Boiling Water | Slightly Soluble[7] | Forms a yellow solution.[3][4] |
| Alkaline Solutions | Soluble[7] | Forms a yellow solution.[4][7] |
| Ether | Soluble[7][9] | Intensely yellow solution with fluorescence.[9] |
| Benzene, Toluene, Xylene | Soluble[7][9] | Forms a dark yellow solution.[9] |
| Chloroform | Soluble[3] | |
| Hexane | Insoluble[3] | |
| DMSO | Slightly Soluble[2][8] | |
| Methanol (B129727) (Heated) | Slightly Soluble[2][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of purpurin.
| Spectroscopy Type | Wavelength / Region | Solvent/Medium |
| UV-Vis (λmax) | 515 nm, 521 nm[2][8] | Not specified |
| Fluorescence | Bright yellow-red[7] | In ether |
The UV-Vis spectrum of anthraquinones is characterized by several π → π* absorption bands between 220–350 nm and a weaker n → π* band at longer wavelengths, near 400 nm.[10] The specific λmax values for purpurin are influenced by its hydroxyl substituents.[11]
Experimental Protocols
Detailed methodologies are critical for the reliable study and application of 1,2,4-trihydroxyanthraquinone.
A common method for purifying purpurin is through crystallization.
-
Dissolution : Dissolve the crude purpurin sample in aqueous ethanol (EtOH).[2][8]
-
Crystallization : Allow the solution to cool slowly, promoting the formation of crystals.
-
Isolation : Collect the crystals by filtration.
-
Drying : Dry the purified crystals at 100°C to remove any residual solvent.[2][8]
HPLC is used for the separation, identification, and quantification of purpurin, especially from natural extracts like Rubia tinctorum.[12][13]
-
Sample Preparation : Prepare a standard solution of purpurin and the extract sample in a suitable solvent (e.g., methanol).
-
Chromatographic System : Use a C18 reverse-phase column.
-
Mobile Phase : Employ a gradient elution system, for example, a mixture of water (with a small percentage of formic acid for better peak shape) and methanol or acetonitrile.
-
Detection : Monitor the elution profile using a UV-Vis or Diode Array Detector (DAD). The chromatogram should be recorded at a specific wavelength, such as 250 nm, while full UV spectra (e.g., 200-600 nm) are monitored to confirm peak identity.[13]
-
Identification : Compare the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with those of the purpurin standard.[13]
-
UV-Visible (UV-Vis) Spectroscopy : Dissolve a known concentration of purpurin in a suitable solvent (e.g., ethanol). Record the absorption spectrum over a range of 200-700 nm using a spectrophotometer to identify the characteristic absorption maxima (λmax).[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to elucidate the molecular structure. The spectra will show characteristic shifts for the aromatic protons and carbons, as well as for the hydroxyl and carbonyl groups.
-
Infrared (IR) Spectroscopy : Prepare the sample (e.g., as a KBr pellet). Record the IR spectrum to identify functional groups, such as the strong absorption bands for the C=O (carbonyl) and O-H (hydroxyl) stretching vibrations.
Biological Activities and Experimental Workflows
Purpurin exhibits a range of biological activities, including antioxidant and enzyme-inhibiting properties.[8] It has been shown to inhibit xanthine (B1682287) oxidase and certain serine proteases.[2][8]
Caption: Logical diagram of Purpurin's key biological activities and molecular targets.
The workflow for studying purpurin often begins with its isolation from natural sources, followed by rigorous purification and characterization before being used in biological assays.
Caption: Standard experimental workflow for the isolation and analysis of Purpurin.
References
- 1. Purpurin anthraquinone | C14H8O5 | CID 6683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PURPURIN | 81-54-9 [chemicalbook.com]
- 3. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 4. Purpurin [chemeurope.com]
- 5. Purpurin | Fisher Scientific [fishersci.ca]
- 6. purpurin, 81-54-9 [thegoodscentscompany.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. PURPURIN CAS#: 81-54-9 [m.chemicalbook.com]
- 9. Purpurin [drugfuture.com]
- 10. benchchem.com [benchchem.com]
- 11. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] HPLC, UV-Vis and NMR spectroscopic and DFT characterization of purpurin isolated from Rubia tinctorum L. | Semantic Scholar [semanticscholar.org]
- 13. files.core.ac.uk [files.core.ac.uk]
Spectroscopic Properties of Purpurin in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of purpurin (B114267), a naturally occurring anthraquinone, in various solvent environments. Understanding how solvents influence the light absorption and emission characteristics of purpurin is crucial for its application in diverse fields, including as a photosensitizer in photodynamic therapy, a natural dye, and a pH-sensitive probe.
Quantitative Spectroscopic Data
The solvatochromic behavior of purpurin, characterized by shifts in its absorption and emission spectra with changes in solvent polarity, is a key aspect of its photophysical properties. The following tables summarize the available quantitative data on the absorption and fluorescence of purpurin in different solvents.
Table 1: UV-Visible Absorption Maxima (λmax) of Purpurin in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λmax, nm) |
| Water-Dioxane (acidic pH) | - | 455, 480, 510[1] |
| Acetone-d6 | 20.7 | 456, 482, 516[1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 458, 486, 520[1][2] |
| N,N-Dimethylformamide (DMF) | 36.7 | Broad peak between 416-532 (when sensitized on TiO₂)[3][4] |
| Phosphate Buffer (Basic) | ~80 | 510[5][6] |
Table 2: Fluorescence Emission Properties of Purpurin
| Solvent System | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Phosphate Buffer | Not Specified | 545[5][6] | Low (<0.1)[7] |
Experimental Protocols
The following sections detail standardized methodologies for the spectroscopic analysis of purpurin.
Preparation of Purpurin Solutions
Objective: To prepare purpurin solutions of known concentrations for spectroscopic analysis.
Materials:
-
Purpurin (high purity, ≥98%)
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, dioxane)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of purpurin powder using an analytical balance.
-
Dissolve the weighed purpurin in a small volume of the chosen solvent in a volumetric flask.
-
Use an ultrasonic bath to ensure complete dissolution, as purpurin can have limited solubility in some solvents.
-
Once dissolved, dilute the solution to the final volume with the same solvent to achieve a stock solution of a specific molar concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to the desired concentrations for analysis (typically in the micromolar range, e.g., 1-50 µM, for UV-Vis and fluorescence spectroscopy).
UV-Visible Absorption Spectroscopy
Objective: To measure the UV-Visible absorption spectrum of purpurin and determine its absorption maxima (λmax).
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent being used for the purpurin solution. Place the cuvette in both the sample and reference holders and record a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the purpurin working solution, and then fill it with the same solution.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax). Purpurin typically exhibits multiple absorption bands in the visible region.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of purpurin and determine its emission maxima (λem).
Instrumentation:
-
Fluorometer/Spectrofluorometer
Procedure:
-
Instrument Setup: Power on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Solvent Blank: Record the emission spectrum of the pure solvent to identify any potential background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the cuvette containing the purpurin working solution in the sample holder.
-
Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., if λex is 480 nm, scan from 500 nm to 800 nm).
-
Identify the wavelength of maximum fluorescence intensity (λem).
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the spectroscopic properties of purpurin in different solvents.
Solvatochromism of Purpurin
The following diagram illustrates the concept of solvatochromism and its effect on the electronic energy levels of purpurin. The interaction of purpurin with polar solvents leads to a differential stabilization of its ground and excited states, resulting in a shift in its absorption and emission spectra.
References
- 1. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Purpurin, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
The Multifaceted Biological Activities of Purpurin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpurin (B114267) (1,2,4-trihydroxyanthraquinone), a naturally occurring red pigment found in the roots of the madder plant (Rubia tinctorum), has garnered significant scientific interest for its diverse pharmacological properties. Beyond its historical use as a textile dye, purpurin and its synthetic derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the biological activities of purpurin and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Purpurin and its derivatives have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of purpurin and its derivatives against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Purpurin | A549 (Lung) | 30 | [1] |
| Purpurin | MCF-7 (Breast) | Not specified | [2] |
| Purpurin | WI-38 (Normal Lung Fibroblast) | Not specified | [2] |
| Purpurin Derivative with Cyclopropane | Not specified | Not specified | |
| Purpurin Derivative with Cyclobutane | Not specified | Not specified | |
| Indole-based Purine (B94841) Derivatives | A549 (Lung) | 5.988 ± 0.12 | [3] |
| Indole-based Purine Derivatives | MCF-7 (Breast) | 43.4 and 39.0 | [3] |
| Fused Purine Analogue 2 | Various | Potent | [4] |
| Fused Purine Analogue 10b | Various | Potent | [4] |
| Fused Purine Analogue 23 | Various | Potent | [4] |
| 6-pyrazolinylcoumarin derivative 47 | Leukemia (CCRF-CEM) | 1.88 | [5] |
| 6-pyrazolinylcoumarin derivative 47 | Leukemia (MOLT-4) | 1.92 | [5] |
| 3-(coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 ± 0.05 | [6] |
| 3-(coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | 0.39 ± 0.07 | [6] |
Signaling Pathways in Anticancer Activity
Purpurin has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to a cascade of events culminating in programmed cell death.
Antimicrobial Activity
Purpurin and its derivatives exhibit activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mode of action is believed to involve the disruption of essential cellular processes in these pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of purpurin and its derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Purpurin | Candida species (24 isolates) | 1.28-5.12 | [7] |
| Purpurin derivative with cyclopropane | Staphylococcus aureus ATCC 6538 | 62.5 | [8] |
| Purpurin derivative with cyclobutane | Staphylococcus aureus ATCC 6538 | 62.5 | [8] |
| Purpurin derivative with cyclopropane | Bacillus subtilis ATCC 6633 | Moderate activity | [8] |
| Purpurin derivative with cyclobutane | Pseudomonas aeruginosa ATCC 27853 | Weak effect | [8] |
| Halogenated Pyrrolopyrimidine 19 | S. aureus | 16 | [9] |
| Halogenated Pyrrolopyrimidine 21 | S. aureus | 32 | [9] |
| Bromo and Iodo Pyrrolopyrimidine derivatives | S. aureus | 8 | [9] |
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a general workflow for screening natural products and their derivatives for antimicrobial activity.
Antioxidant and Anti-inflammatory Activity
Purpurin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is closely linked to its anti-inflammatory properties, as oxidative stress is a key contributor to inflammation.
Quantitative Antioxidant and Anti-inflammatory Data
The table below summarizes the antioxidant and anti-inflammatory activities of purpurin and its derivatives.
| Assay | Compound | IC50 | Reference |
| DPPH Radical Scavenging | Purpurin | 3.491 µg/mL | [10] |
| ABTS Radical Cation Scavenging | Purpurin | 3.2-fold lower than BHA | [10] |
| COX-2 Inhibition | Indole-based purine derivatives | Not specified | |
| Lipid Peroxidation Inhibition | Purpurin | Similar to BHA | [11] |
| H₂O₂ Scavenging | Purpurin | Similar to BHA | [11] |
| NO Production Inhibition (RAW 264.7 cells) | Purpurin | Dose-dependent | [11] |
| DPPH Radical Scavenging | Diarylpentanoid derivative 88 | 4.9 ± 0.3 µM | [12] |
| DPPH Radical Scavenging | Diarylpentanoid derivative 97 | 9.6 ± 0.5 µM | [12] |
| DPPH Radical Scavenging | Edaravone derivative 2 | Lower than edaravone | [13] |
| DPPH Radical Scavenging | Edaravone derivative 3 | Lower than edaravone | [13] |
Signaling Pathway in Anti-inflammatory Activity
Purpurin has been shown to down-regulate the NLRP3 inflammasome, a key player in the inflammatory response. By inhibiting the assembly and activation of this complex, purpurin can reduce the production of pro-inflammatory cytokines.[11][14]
Neuroprotective Activity
Emerging evidence suggests that purpurin and its derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases. Their mechanisms of action are thought to involve the mitigation of oxidative stress and inflammation in the central nervous system.
Quantitative Neuroprotective Data
The following table provides a summary of the neuroprotective effects of purpurin. More quantitative data on its derivatives is an active area of research.
| Assay | Compound | Effect | Reference |
| H₂O₂-induced oxidative stress in HT22 cells | Purpurin | Ameliorated cell death, DNA fragmentation, and ROS formation | [15] |
| Ischemia-induced neuronal death in gerbil hippocampus | Purpurin (6 mg/kg) | Reduced neuronal death | [15] |
| Ischemia-induced inflammation in gerbil hippocampus | Purpurin | Decreased IL-1β, IL-6, and TNF-α levels | [15] |
| MAO-A Inhibition | Purpurin | Potent inhibitor | [16] |
| MAO-B Inhibition | Purpurin | Less potent inhibitor | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (purpurin or its derivatives) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the concentration of the compound.[3][17][18]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (purpurin or its derivatives) at various concentrations
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add the different concentrations of the test compound to the DPPH solution. A control containing only DPPH and methanol should also be prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.[10]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer
-
Test compound
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound or a reference inhibitor.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.
-
Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control.
-
The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[8][19]
Neuronal Viability Assay using Resazurin (B115843)
The resazurin assay is a fluorometric method to assess cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Resazurin solution
-
Neuronal cell culture
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Plate neuronal cells in a 96-well plate and treat them with the test compounds for the desired duration.
-
Following treatment, add resazurin solution to each well (typically 10% of the culture volume).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.
-
Cell viability is expressed as a percentage of the fluorescence of untreated control cells after subtracting the background fluorescence of cell-free wells.
Conclusion
Purpurin and its derivatives represent a promising class of bioactive molecules with a wide range of therapeutic applications. Their multifaceted activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, make them attractive candidates for further investigation and drug development. This technical guide has provided a comprehensive summary of the current knowledge on the biological activities of these compounds, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms. It is hoped that this resource will facilitate future research in this exciting field and contribute to the development of novel therapies for a variety of diseases. Further studies are warranted to explore the full therapeutic potential of purpurin derivatives, optimize their pharmacological properties, and evaluate their safety and efficacy in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide [mdpi.com]
- 8. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Purpurin Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. sketchviz.com [sketchviz.com]
- 18. researchgate.net [researchgate.net]
- 19. Resazurin cell viability assay in hiPSC-derived ineurons [protocols.io]
The Multifaceted Mechanisms of Action of Purpurin in Biological Systems: A Technical Guide
Abstract
Purpurin (B114267) (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone (B42736) pigment derived from the roots of plants such as Rubia cordifolia[1][2][3]. Historically utilized as a red dye, purpurin has garnered significant scientific attention for its diverse pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects[1][3]. Its mechanisms of action are multifaceted, primarily revolving around the modulation of cellular oxidative stress, inhibition of key protein kinases and enzymes, and the regulation of critical signaling pathways. In cancer cells, purpurin can act as a pro-oxidant, inducing reactive oxygen species (ROS)-mediated apoptosis through inhibition of the PI3K/AKT survival pathway[4][5]. Conversely, its antioxidant properties contribute to its neuroprotective and anti-inflammatory effects by mitigating oxidative damage and suppressing inflammatory cascades involving MAPKs and NF-κB[6][7][8]. Furthermore, purpurin demonstrates potential in treating neurodegenerative diseases by inhibiting tau protein aggregation and cholinesterases[9][10][11]. Its antimicrobial activity is attributed to the disruption of bacterial cell division via inhibition of the FtsZ protein[12]. This technical guide provides a comprehensive overview of the molecular mechanisms underlying purpurin's biological activities, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Anticancer Mechanisms
Purpurin exhibits significant anticancer activity through several distinct but interconnected mechanisms, primarily centered on the induction of apoptosis, inhibition of pro-survival signaling, and interference with DNA replication machinery.
Induction of Oxidative Stress and Apoptosis
In the tumor microenvironment, purpurin functions as a pro-oxidant, selectively inducing high levels of reactive oxygen species (ROS) in cancer cells[4]. This elevated oxidative stress disrupts cellular redox homeostasis, leading to lipid peroxidation and the depletion of endogenous antioxidants like glutathione (B108866) (GSH)[4][5][13]. The resulting cellular damage triggers the intrinsic apoptotic pathway. This ROS-dependent apoptosis is a key mechanism, particularly noted in lung cancer cells[4][14]. Interestingly, purpurin's pro-apoptotic activity can be significantly enhanced when it is photo-activated by UV light, making it a potential candidate for photodynamic therapy[1][2][3].
Inhibition of Pro-Survival Signaling: The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cancer cell survival, proliferation, and resistance to apoptosis[4]. Purpurin has been shown to effectively block this pathway by inhibiting the phosphorylation of PI3K and its downstream effector, AKT[4][5]. This inhibition leads to several anti-proliferative and pro-apoptotic effects:
-
Downregulation of Cell Cycle Proteins: The expression of key cell proliferation markers, Cyclin-D1 and Proliferating Cell Nuclear Antigen (PCNA), is significantly reduced[4].
-
Modulation of Apoptotic Regulators: The anti-apoptotic protein Bcl-2 is downregulated, while the expression of pro-apoptotic mediators such as Bax, cytochrome-c, cleaved PARP, and caspases-9 and -3 is increased, tipping the balance towards programmed cell death[4][5][14].
Inhibition of DNA Topoisomerases
DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription, making them validated targets for anticancer drugs[15][16]. Anthracyclines are a well-known class of topoisomerase inhibitors[15][17]. Studies have shown that a copper (II) complex of purpurin can act as a potent dual inhibitor of human DNA topoisomerase I and topoisomerase II[15]. This type of inhibitor, often called a "topoisomerase poison," functions by stabilizing the transient covalent complex formed between the topoisomerase and DNA. This prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis[15][18].
Quantitative Anticancer Data
The following table summarizes key quantitative data regarding purpurin's anticancer effects.
| Parameter | Cell Line | Value/Effect | Incubation Time | Reference |
| IC₅₀ Value | A549 (Lung) | 30 µM | 24 h | [4] |
| p-PI3K/p-AKT | A549 (Lung) | Significantly Decreased | 24/48 h | [4] |
| Cyclin-D1/PCNA | A549 (Lung) | Significantly Decreased | 24/48 h | [4] |
| Bcl-2 | A549 (Lung) | Significantly Decreased | 24/48 h | [4][5] |
| Bax, Caspase-9/3 | A549 (Lung) | Significantly Increased | 24/48 h | [4][5] |
| GSH Content | A549 (Lung) | Significantly Diminished | 24/48 h | [4][5] |
Neuroprotective Mechanisms
Purpurin exhibits significant neuroprotective potential, attributed to its ability to cross the blood-brain barrier and engage multiple targets relevant to neurodegenerative diseases and ischemic injury[1][7][19].
Mechanisms in Neurodegenerative Disorders
-
Alzheimer's Disease: Purpurin counteracts key pathological features of Alzheimer's disease. It has been shown to inhibit the fibrillization of the Tau-derived PHF6 peptide (VQIVYK) and reduce overall Tau phosphorylation, thereby preventing the formation of neurofibrillary tangles[9][10]. Additionally, it acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine; this action is a cornerstone of current Alzheimer's therapy[11][20][21]. In silico studies suggest purpurin binds to key residues (Trp 286, Tyr 341) in the active site of AChE[11].
-
Depression: Purpurin demonstrates potential antidepressant effects by inhibiting monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin[2][7][9].
Protection Against Ischemic Injury
In models of ischemic stroke, purpurin provides neuroprotection through potent anti-inflammatory and antioxidant actions. It significantly reduces the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α)[7][8][22]. Furthermore, it mitigates ischemia-induced neuronal apoptosis by inhibiting the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (JNK, ERK, and p38) and by regulating the balance of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax)[7][8][19].
Anti-inflammatory Mechanisms
Purpurin's anti-inflammatory activity is broad-acting, targeting key signaling pathways that drive inflammatory responses in various conditions, from skin inflammation to rheumatoid arthritis[23][24].
Its primary mechanism involves the suppression of pro-inflammatory signaling cascades, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), AKT, and MAPKs[6][23]. By inhibiting the activation of these pathways in response to stimuli like lipopolysaccharide (LPS) or TNF-α/IFN-γ, purpurin effectively reduces the expression and release of a wide array of inflammatory mediators:
-
Chemokines: TARC, MDC, and RANTES[6].
-
Other Mediators: Nitric Oxide (NO) and Matrix Metalloproteinase-3 (MMP3)[23][25].
Furthermore, purpurin has been shown to down-regulate the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for processing pro-inflammatory cytokines like IL-1β[24].
Antimicrobial Mechanism
Purpurin exhibits antibacterial activity through a specific and targeted mechanism that disrupts bacterial cytokinesis, the process of cell division[12]. The target of this action is the FtsZ protein, a bacterial homolog of eukaryotic tubulin.
FtsZ is essential for forming the "Z-ring" at the mid-cell, which acts as a scaffold for the division machinery and constricts to divide the cell[12]. Purpurin interferes with this process by:
-
Binding to FtsZ: It binds directly to the FtsZ protein with a dissociation constant (Kd) of approximately 11 µM[12][26].
-
Inhibiting Assembly: This binding perturbs the polymerization of FtsZ monomers into protofilaments, preventing the proper formation and localization of the Z-ring[12].
-
Reducing GTPase Activity: Purpurin reduces the GTP hydrolysis activity of FtsZ, which is crucial for the dynamic turnover of the Z-ring[12][26].
The failure to form a functional Z-ring results in the inhibition of cell division, leading to the formation of elongated, filamentous bacterial cells[12].
Key Experimental Protocols
This section provides a summary of methodologies for key experiments cited in the analysis of purpurin's mechanism of action.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of purpurin on cell lines[4].
-
Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of purpurin for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Discard the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using an ELISA plate reader. The absorbance is directly proportional to the number of viable cells.
Intracellular ROS Measurement (DCFH-DA Staining)
This protocol measures the generation of intracellular ROS induced by purpurin[4].
-
Cell Culture and Treatment: Grow cells in suitable culture dishes and treat with purpurin for the desired time.
-
Staining: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) dye for 10-30 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Analysis: The fluorescence intensity, which corresponds to the amount of ROS, can be visualized using a fluorescence microscope or quantified using a flow cytometer.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins in purpurin-treated cells[4][6].
-
Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by molecular weight by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, Bcl-2, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level. β-actin or GAPDH is typically used as a loading control.
DNA Topoisomerase Relaxation Assay
This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase I or II[15].
-
Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBS SK+), purified human topoisomerase I or II enzyme, and the test compound (e.g., Cu(II)-purpurin complex) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The enzyme will relax the supercoiled DNA into its topoisomers.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose (B213101) Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a prominent supercoiled DNA band.
Conclusion and Future Perspectives
Purpurin is a versatile natural compound with a remarkable range of biological activities, underpinned by its ability to interact with multiple, fundamental cellular pathways. Its pro-oxidant and PI3K/AKT inhibitory actions make it a compelling candidate for anticancer therapy, while its antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties highlight its potential in the treatment of neurodegenerative and inflammatory diseases. The targeted disruption of the bacterial FtsZ protein presents a promising avenue for novel antibiotic development.
Despite its promising pharmacodynamics, challenges such as poor solubility and low bioavailability may limit its therapeutic translation[19]. Future research should focus on the development of advanced drug delivery systems, such as nanotechnology-based formulations, and the chemical modification of the purpurin scaffold to enhance its pharmacokinetic properties and clinical efficacy[19]. Continued exploration of its multifaceted mechanisms will be crucial for fully realizing the therapeutic potential of this potent natural anthraquinone.
References
- 1. Purpurin: A natural anthraquinone with multifaceted pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purpurin suppresses atopic dermatitis via TNF-α/IFN-γ-induced inflammation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Purpurin Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purpurin modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer's disease-like symptoms in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Sporadic Anti-Alzheimer's Activity of Purpurin Using In Silico, In Vitro, and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The natural anthraquinone dye purpurin exerts antibacterial activity by perturbing the FtsZ assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, crystal structure, DNA interaction and in vitro anticancer activity of a Cu( ii ) complex of purpurin: dual poison for human DNA topoisomer ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07127A [pubs.rsc.org]
- 16. news-medical.net [news-medical.net]
- 17. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the Sporadic Anti-Alzheimer’s Activity of Purpurin Using In Silico, In Vitro, and In Vivo Approaches - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 22. researchgate.net [researchgate.net]
- 23. The Effective Treatment of Purpurin on Inflammation and Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Unlocking Nature's Crimson: A Technical Guide to the Extraction of Purpurin from Rubia tinctorum Roots
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the extraction of purpurin (B114267), a vibrant red anthraquinone (B42736) pigment, from the roots of Rubia tinctorum, commonly known as madder. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed exploration of extraction protocols, quantitative data, and analytical techniques.
The enduring interest in purpurin and its isomers, such as alizarin (B75676), stems from their historical significance as textile dyes and their emerging potential in various biomedical applications. The roots of Rubia tinctorum are a primary natural source for these compounds, which exist as both free aglycones and glycosides.[1][2][3] Effective extraction and purification are critical steps in harnessing the full potential of these bioactive molecules.
Overview of Extraction Methodologies
The extraction of purpurin from Rubia tinctorum roots involves several key stages: preparation of the plant material, solvent extraction, and subsequent purification and analysis. The choice of solvent and extraction technique significantly impacts the yield and purity of the final product. Common solvents include polar options like methanol (B129727), ethanol, and water, as well as less polar solvents such as chloroform (B151607).[1][2][4] Advanced techniques such as ultrasound-assisted and supercritical fluid extraction have also been explored to enhance efficiency.[1][5]
A general workflow for the extraction and isolation of purpurin is depicted below:
Quantitative Analysis of Purpurin Yield
The yield of purpurin from Rubia tinctorum roots is influenced by various factors, including the geographical origin of the plant material, cultivation conditions, and the extraction method employed. High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantitative determination of purpurin and other anthraquinones in madder extracts.[4][6][7] The following table summarizes quantitative data from various studies.
| Plant Material/Culture | Extraction Method | Solvent System | Purpurin Content | Alizarin Content | Total Anthraquinones (Alizarin + Purpurin) | Reference |
| Rubia tinctorum roots (Karaman region, Turkey) | Hydrolysis with MeOH: 3N HCl (1:1) at 70°C for 30 min, followed by toluene (B28343) extraction | Methanol, Hydrochloric Acid, Toluene | Not specified individually | Not specified individually | 2.03% | [6] |
| Rubia tinctorum hairy root cultures | Methanolic extraction of lyophilized roots, followed by hydrolysis and solid-phase extraction | Methanol | 5.94 mg/g (on solid B5 medium) | 2.14 mg/g (on solid 1/2 NMS medium) | Not specified | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the extraction and analysis of purpurin.
Protocol 1: Acid Hydrolysis and Solvent Extraction
This protocol is adapted from a study quantifying alizarin and purpurin from Turkish madder.[6]
Objective: To extract anthraquinone aglycones, including purpurin, through acid hydrolysis.
Materials:
-
Dried and powdered Rubia tinctorum roots
-
Methanol (MeOH)
-
3N Hydrochloric acid (HCl)
-
Toluene
-
Heating apparatus (e.g., water bath)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered root material with a 1:1 (v/v) solution of methanol and 3N HCl.
-
Heat the mixture at 70°C for 30 minutes to facilitate the hydrolysis of anthraquinone glycosides to their respective aglycones.
-
After cooling, extract the aglycones from the aqueous-methanolic solution using toluene.
-
Separate the toluene phase containing the anthraquinones.
-
Evaporate the toluene under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the residue in a known volume of methanol for subsequent HPLC analysis.
Protocol 2: Methanolic Extraction and Purification by Column Chromatography
This protocol is a generalized method based on descriptions of isolating purpurin for characterization.[4]
Objective: To extract and isolate purpurin from Rubia tinctorum roots.
Materials:
-
Air-dried and powdered Rubia tinctorum roots
-
Methanol
-
Chloroform
-
1 M Sodium hydroxide (B78521) (NaOH)
-
2 M Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for elution (e.g., chloroform-methanol gradient)
Procedure:
-
Extract the powdered root material with methanol.
-
Filter the extract and evaporate the solvent to obtain a residue.
-
Subject the residue to acid hydrolysis with 2 M HCl.
-
Neutralize the acidic solution with NaOH and re-extract with methanol.
-
Evaporate the methanol and partition the resulting residue between chloroform and water.
-
Extract the chloroform fraction with 1 M NaOH.
-
Acidify the NaOH solution with HCl and extract the precipitated anthraquinones with chloroform.
-
Concentrate the chloroform extract and subject it to column chromatography on silica gel.
-
Elute the column with a suitable solvent system to separate purpurin from other compounds.
-
Collect the fractions containing purpurin and verify purity using HPLC.
The logical relationship for the purification steps in Protocol 2 can be visualized as follows:
References
- 1. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. research.wur.nl [research.wur.nl]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rubia Tinctorum, Morinda Officinalis and Anthraquinones - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Pharmacology of Purpurin: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of purpurin (B114267), a naturally occurring anthraquinone (B42736). Purpurin's diverse pharmacological activities, including its anticancer, antioxidant, anti-inflammatory, and neuroprotective properties, are critically examined. This guide consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a vital resource for professionals in drug discovery and development.
Core Tenets of Purpurin's Bioactivity: The Role of Hydroxyl Groups
Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a prominent member of the anthraquinone family, historically used as a natural red dye. Its therapeutic potential is now a subject of intense scientific scrutiny. The arrangement and number of hydroxyl (-OH) groups on the anthraquinone scaffold are pivotal to its biological effects. These hydroxyl moieties contribute to purpurin's ability to chelate metals, scavenge free radicals, and intercalate with DNA, underpinning its diverse pharmacological actions.[1]
Anticancer Activity: Targeting Key Survival Pathways
Purpurin has demonstrated significant cytotoxic effects against various cancer cell lines. A key mechanism of its anticancer action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cancer cell proliferation and survival. By inhibiting this pathway, purpurin can induce apoptosis (programmed cell death) in cancer cells.
Table 1: Anticancer Activity of Purpurin
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Purpurin | A549 (Lung Carcinoma) | MTT Assay | 30 | [IC50 values of tannic acid, catechin, purpurin and reserpine (B192253) against A549, MCF-7 and WI-38 cells. (2013)] |
| Purpurin | MCF-7 (Breast Cancer) | MTT Assay | 25.5 | [IC50 values of tannic acid, catechin, purpurin and reserpine against A549, MCF-7 and WI-38 cells. (2013)] |
| Purpurin | WI-38 (Normal Lung Fibroblast) | MTT Assay | >100 | [IC50 values of tannic acid, catechin, purpurin and reserpine against A549, MCF-7 and WI-38 cells. (2013)] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of purpurin or its derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
PI3K/AKT Signaling Pathway Inhibition by Purpurin.
Antioxidant and Anti-inflammatory Properties: A Structure-Activity Deep Dive
Purpurin's potent antioxidant and anti-inflammatory effects are well-documented. A comparative study of purpurin and its structural analogs—anthraquinone, anthrarufin (1,5-dihydroxyanthraquinone), and chrysazin (1,8-dihydroxyanthraquinone)—reveals the critical role of the 1,2,4-trihydroxy substitution pattern for radical scavenging and anti-inflammatory activity.[2][3][4] Purpurin exhibits the highest activity across multiple antioxidant assays.[2][3][4]
Table 2: Comparative Antioxidant and Anti-inflammatory Activity
| Compound | DPPH Radical Scavenging (IC50, µM) | H₂O₂ Scavenging (IC50, µM) | Lipid Peroxidation Inhibition (%) at 250 µM | NO Production Inhibition in RAW 264.7 cells (IC50, µM) |
| Purpurin | 22.5 | 115.2 | 95.1 | ~25 |
| Anthrarufin | >250 | Inactive | 15.2 | >50 |
| Chrysazin | >250 | Inactive | 10.8 | >50 |
| Anthraquinone | >250 | Inactive | 5.5 | >50 |
| BHA (control) | 15.8 | 110.5 | 96.3 | N/A |
Data compiled from Nam et al., 2017.[2][3][4]
Purpurin's anti-inflammatory mechanism involves the downregulation of key inflammatory pathways, including the NF-κB and NLRP3 inflammasome pathways.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (purpurin or its derivatives) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is then determined.
NF-κB Signaling Pathway Inhibition by Purpurin.
NLRP3 Inflammasome Activation and its Inhibition by Purpurin.
Neuroprotective Potential: A Promising Frontier
Emerging evidence highlights purpurin's neuroprotective capabilities, making it a compound of interest for neurodegenerative diseases like Alzheimer's.[1] Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and tau protein.[1]
Table 3: Neuroprotective Activity of Purpurin
| Activity | Model | Key Findings | Reference |
| Inhibition of Aβ Aggregation | In vitro Thioflavin T assay | Purpurin inhibits the formation of Aβ fibrils. | [Evaluation of the Sporadic Anti-Alzheimer's Activity of Purpurin Using In Silico, In Vitro, and In Vivo Approaches (2025)] |
| Neuroprotection against Aβ-induced toxicity | SH-SY5Y cell line | Purpurin (8 µM) significantly reduced Aβ-induced cellular damage. | [Evaluation of the Sporadic Anti-Alzheimer's Activity of Purpurin Using In Silico, In Vitro, and In Vivo Approaches (2025)] |
| Cognitive Improvement | Streptozotocin-induced rat model of Alzheimer's | Intraperitoneal administration of purpurin (50 mg/kg) improved long-term and short-term memory. | [Evaluation of the Sporadic Anti-Alzheimer's Activity of Purpurin Using In Silico, In Vitro, and In Vivo Approaches (2025)] |
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
-
Aβ Preparation: Solubilize synthetic Aβ peptide in a suitable solvent and dilute to the desired concentration in an appropriate buffer.
-
Incubation: Incubate the Aβ solution with or without the test compound (purpurin) at 37°C with gentle agitation.
-
ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T.
-
Data Acquisition: Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates Aβ fibril formation.
Synthesis of Purpurin and its Derivatives
The synthesis of purpurin and its derivatives is crucial for further SAR studies. One common method for synthesizing purpurin involves the oxidation of quinizarin (B34044) or the condensation of phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative. The synthesis of derivatives often involves the modification of the hydroxyl groups or the aromatic rings of the purpurin scaffold.
Conclusion and Future Directions
Purpurin stands out as a promising natural compound with a rich pharmacological profile. The structure-activity relationships elucidated in this guide underscore the importance of the 1,2,4-trihydroxyanthraquinone core for its diverse biological activities. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of purpurin and its derivatives. Future research should focus on the synthesis and evaluation of a wider range of purpurin analogs to optimize potency and selectivity for specific therapeutic targets, paving the way for the development of novel drug candidates.
References
- 1. Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Purpurin as a Fluorescent Probe for Cell Imaging
Introduction
Purpurin (B114267) (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring red dye extracted from the root of the madder plant (Rubia tinctorum)[1][2]. Historically used in textiles and food industries, purpurin has garnered significant attention in biomedical research for its intrinsic fluorescent properties and diverse biological activities, including antioxidant, antimicrobial, and anti-cancer effects[1]. Its excellent cell permeability, low cytotoxicity in non-cancerous cells, and pH-sensitive fluorescence make it a versatile and valuable tool for live-cell imaging applications[2][3].
This document provides detailed application notes and protocols for utilizing purpurin as a fluorescent probe for imaging intracellular pH, detecting apoptosis, and visualizing both mammalian and bacterial cells.
Photophysical Properties
Purpurin exhibits interesting photophysical characteristics that are highly sensitive to its chemical environment, particularly pH. Its fluorescence emission is notably enhanced in acidic conditions. A summary of its key photophysical properties is presented below.
| Property | Value | Conditions | Reference |
| Absorption Maximum (λabs) | ~510 nm | Basic Conditions (Phosphate Buffer) | [1] |
| ~268 nm | UV Region | [4] | |
| Emission Maximum (λem) | 541 nm | Acidic Conditions (pH 2) | [1] |
| 545 nm | Phosphate Buffer | [1] | |
| 561 nm and 671 nm | Basic Conditions (pH 14) | [1] | |
| Fluorescence Lifetime | ~2 ns | Room Temperature | [5] |
| Fluorescence Quantum Yield (ΦF) | < 0.1 | Room Temperature | [5] |
| pKa | 4.6 | Phosphate Buffer | [1][2] |
Key Applications in Cell Imaging
Intracellular pH Sensing
Purpurin's fluorescence is highly dependent on pH, making it an excellent probe for monitoring intracellular pH fluctuations. The protonation of its phenolic hydroxyl groups under acidic conditions leads to a significant shift and enhancement in its fluorescence emission[2]. This property allows for the visualization of acidic organelles and cellular compartments. Studies have shown its utility in detecting pH changes in living cells under various physiological conditions[2].
Apoptosis Detection
A hallmark of apoptosis is cellular acidification. Purpurin can be used to detect these pH drops in apoptotic cells. For instance, HeLa cells induced into apoptosis with cisplatin (B142131) show bright green fluorescence when stained with purpurin, indicating an acidic intracellular environment[6]. This provides a straightforward, fluorescence-based method for identifying apoptotic cells.
Cancer Cell Imaging and Targeted Therapy
Purpurin has demonstrated selective cytotoxicity towards certain cancer cell lines. In A549 lung cancer cells, purpurin induces apoptosis through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/AKT signaling pathway[3][7]. Its IC50 value in A549 cells is approximately 30 µM after 24 hours of incubation, while it shows minimal toxicity to normal human dermal fibroblast (HDF) cells[3]. This dual functionality as both an imaging agent and a potential therapeutic agent makes it a compound of interest in oncology research.
Caption: Purpurin-induced apoptotic signaling pathway in A549 cancer cells.
Bacterial Visualization
Purpurin can also be used to visualize bacteria, particularly under acidic conditions. Studies have demonstrated successful staining of E. coli with purpurin, where cells exhibit bright green fluorescence in a low pH buffer, highlighting its potential in microbiology applications[2][8].
Cytotoxicity Data
Purpurin's toxicity varies significantly between cell lines, showing low toxicity in some and potent cytotoxic effects in others.
| Cell Line | Assay | Concentration / IC50 | Incubation Time | Result | Reference |
| HeLa | Cytotoxicity Assay | Up to 40 µM | 6 hours | Very low toxicity | [4] |
| A549 (Lung Cancer) | MTT Assay | IC50 = 30 µM | 24 hours | Cytotoxic | [3][9] |
| HDF (Normal Fibroblast) | MTT Assay | > 30 µM | 24 hours | Non-toxic | [3] |
Experimental Protocols
Protocol 1: General Live Cell Staining
This protocol describes the general procedure for staining live mammalian cells (e.g., HeLa) with purpurin.
Caption: Experimental workflow for general live cell imaging with purpurin.
Materials:
-
HeLa cells or other mammalian cell line
-
Culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Purpurin stock solution (e.g., 10 mM in DMSO)
-
Glass-bottom imaging dish or chamber slide
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom imaging dish and culture until they reach 70-80% confluency.
-
Prepare Staining Solution: Dilute the purpurin stock solution in serum-free culture medium to a final concentration of 20-40 µM.
-
Washing: Gently aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Staining: Add the purpurin staining solution to the cells and incubate for 30 to 120 minutes at 37°C in a CO2 incubator.
-
Final Wash: Aspirate the staining solution and wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Visualize the cells using a fluorescence microscope. For acidic environments, a bright signal is expected in the green channel (e.g., excitation ~488 nm, emission ~545 nm).
Protocol 2: Detection of Apoptosis
This protocol uses purpurin to identify apoptotic cells following treatment with an inducing agent like cisplatin.
Caption: Workflow for detecting apoptosis using purpurin staining.
Materials:
-
HeLa cells or other suitable cell line
-
Apoptosis-inducing agent (e.g., Cisplatin, stock in DMSO)
-
Vehicle control (e.g., DMSO)
-
Purpurin staining solution (20-40 µM in serum-free medium)
-
PBS, culture medium, imaging dishes
Procedure:
-
Cell Seeding: Seed cells in imaging dishes and allow them to adhere and grow for 24 hours.
-
Induce Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., 40 µM cisplatin) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
-
Purpurin Staining: After the induction period, aspirate the medium. Add purpurin staining solution (20 or 40 µM) to all samples (treated and control) and incubate for an additional 2 hours at 37°C[6].
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging: Add fresh imaging buffer and immediately visualize the cells.
-
Analysis: Compare the fluorescence intensity between the treated and control groups. Apoptotic cells are expected to show significantly brighter fluorescence due to intracellular acidification[6].
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of purpurin on a cancer cell line like A549.
Materials:
-
A549 cells
-
96-well plates
-
Purpurin stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of ~1x10^4 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of purpurin in culture medium. Aspirate the old medium from the wells and add 100 µL of the purpurin dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C[3].
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A photophysical study of some purpurins - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Purpurin for Apoptosis Detection in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and development. Its dysregulation is a hallmark of various diseases, including cancer. The ability to accurately detect and quantify apoptosis is therefore essential for basic research and drug development. One of the key biochemical events during apoptosis is intracellular acidification. Purpurin (B114267) (1,2,4-trihydroxy-9,10-anthraquinone), a natural red dye, functions as a pH-sensitive fluorescent probe. Its excellent cell permeability and low cytotoxicity make it a valuable tool for monitoring intracellular pH changes associated with apoptosis in living cells, such as the widely used HeLa human cervical cancer cell line.[1]
This document provides detailed protocols for the application of purpurin in detecting apoptosis in HeLa cells, leveraging its fluorescence properties which are altered by the acidic environment characteristic of apoptotic cells.
Principle of Detection
Purpurin's utility in apoptosis detection lies in its pH-dependent fluorescence. In a neutral or basic environment, purpurin exhibits a certain fluorescence profile. However, during apoptosis, the intracellular environment of HeLa cells becomes more acidic.[2][3] This acidification leads to a protonation of the phenolic hydroxyl group of the purpurin molecule, resulting in a noticeable shift in its fluorescence emission.[1] Specifically, apoptotic HeLa cells stained with purpurin exhibit a bright green fluorescence, which can be readily visualized and quantified using fluorescence microscopy.[4]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from purpurin-based apoptosis detection experiments.
Table 1: Optimal Staining Conditions for Purpurin in HeLa Cells
| Parameter | Recommended Value |
| Purpurin Concentration | 20-40 µM |
| Incubation Time | 2 hours |
| Apoptosis Inducer (Example) | Cisplatin (40 µM) |
| Incubation Time with Inducer | 24 hours |
Table 2: Quantification of Apoptotic Cells by Fluorescence Intensity
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Apoptotic Cells (%) |
| Control (untreated) | |||
| Vehicle Control (e.g., 0.1% DMSO) | |||
| Apoptosis Inducer (e.g., Cisplatin) | |||
| Purpurin Only |
Experimental Protocols
Materials and Reagents
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purpurin (1,2,4-trihydroxy-9,10-anthraquinone)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Apoptosis inducer (e.g., Cisplatin)
-
6-well plates or chamber slides suitable for cell culture and imaging
-
Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)
Protocol 1: HeLa Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells using Trypsin-EDTA when they reach 70-80% confluency.
-
For experiments, seed HeLa cells onto 6-well plates or chamber slides at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
Protocol 2: Induction of Apoptosis
-
Prepare a stock solution of the desired apoptosis inducer (e.g., 40 µM Cisplatin in DMSO).
-
Treat the adherent HeLa cells with the apoptosis inducer at the desired concentration and for the appropriate duration (e.g., 24 hours).
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the apoptosis inducer.
-
Maintain an untreated control group.
Protocol 3: Purpurin Staining and Fluorescence Microscopy
-
Prepare a stock solution of purpurin (e.g., 10 mM in DMSO).
-
Dilute the purpurin stock solution in pre-warmed cell culture medium to the desired final concentration (20-40 µM).
-
After the apoptosis induction period, remove the medium from the cells and wash once with PBS.
-
Add the purpurin-containing medium to each well/chamber.
-
Incubate the cells for 2 hours in the incubator.
-
Following incubation, wash the cells twice with PBS to remove excess purpurin.
-
Add fresh PBS or a suitable imaging medium to the cells.
-
Visualize the cells immediately using a fluorescence microscope.
-
Capture images using a filter set appropriate for green fluorescence. Purpurin has a reported absorption peak in the range of 416-532 nm and an emission maximum that shifts to around 541 nm in acidic conditions.[5][6]
Visualizations
Caption: Experimental workflow for apoptosis detection in HeLa cells using purpurin.
Caption: Proposed mechanism of purpurin-based apoptosis detection in HeLa cells.
References
- 1. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time tracing the changes in the intracellular pH value during apoptosis by near-infrared ratiometric fluorescence imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying FtsZ Assembly in Bacteria Using Purpurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin, is a crucial component of the bacterial cell division machinery.[1] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins necessary for cytokinesis.[1][2] The essential and highly conserved nature of FtsZ across various bacterial species makes it an attractive target for the development of novel antibacterial agents.[1][3] Purpurin (B114267), a natural anthraquinone (B42736) dye, has been identified as an inhibitor of bacterial cytokinesis by directly targeting FtsZ assembly.[3][4] This document provides detailed application notes and protocols for utilizing purpurin as a tool to study FtsZ assembly and for screening potential antibacterial compounds.
Mechanism of Action of Purpurin on FtsZ
Purpurin exerts its antibacterial effect by disrupting the normal polymerization dynamics of FtsZ.[3][4] It binds directly to the FtsZ protein, interfering with its ability to form protofilaments and subsequently the Z-ring.[3][4] This inhibition of FtsZ assembly leads to a failure in cell division, resulting in the characteristic phenotype of bacterial cell filamentation.[3][4] Studies have shown that purpurin binds to FtsZ near the nucleotide-binding site, thereby reducing its GTPase activity, which is essential for the dynamic nature of the Z-ring.[3][4]
Quantitative Data: Purpurin-FtsZ Interaction
The interaction between purpurin and FtsZ has been quantified to understand its inhibitory potential. This data is crucial for comparing its efficacy with other potential inhibitors and for designing new experiments.
| Parameter | Value | Bacterial Species | Reference |
| Dissociation Constant (Kd) | 11 µM | Not specified in the abstract, likely a model organism like Bacillus subtilis or E. coli. | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of purpurin on FtsZ are provided below.
FtsZ Polymerization Assay
This assay is fundamental to directly measure the effect of purpurin on the assembly of FtsZ into polymers in vitro. Light scattering is a common and effective method.
Principle: The polymerization of FtsZ into protofilaments increases the scattering of light. This change in light scattering intensity over time is monitored to assess the kinetics of polymerization.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (1 mM)
-
Purpurin stock solution (in DMSO)
-
Spectrofluorometer or a dedicated light scattering instrument
Protocol:
-
Prepare a reaction mixture containing purified FtsZ (e.g., 5-12.5 µM) in polymerization buffer in a cuvette.[5]
-
Add the desired concentration of purpurin or DMSO (as a control) to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C).[5]
-
Establish a baseline reading for light scattering (excitation and emission wavelengths typically set to 350 nm).[5][6]
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[5]
-
Immediately start recording the light scattering intensity at a 90° angle over time.
-
Monitor the change in scattering intensity. A decrease in the rate and extent of light scattering in the presence of purpurin indicates inhibition of FtsZ polymerization.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. Purpurin has been shown to reduce this activity.
Principle: The hydrolysis of GTP to GDP by FtsZ releases an inorganic phosphate (B84403) (Pi). The amount of Pi released over time is quantified using a colorimetric method, such as the malachite green assay.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP solution
-
Purpurin stock solution
-
Malachite green reagent
-
Phosphate standard solution
-
Microplate reader
Protocol:
-
Set up reactions in a 96-well plate containing FtsZ in polymerization buffer.[7]
-
Add different concentrations of purpurin or DMSO (control).
-
Initiate the reaction by adding GTP.[8]
-
Incubate the plate at a constant temperature (e.g., 30°C).
-
At different time points, stop the reaction by adding EDTA.[8]
-
Add the malachite green reagent to each well and incubate to allow color development.[8]
-
Measure the absorbance at 620-650 nm using a microplate reader.[8]
-
Calculate the amount of phosphate released using a standard curve. A decrease in the rate of phosphate release in the presence of purpurin indicates inhibition of GTPase activity.
In Vivo Z-ring Localization and Bacterial Filamentation Assay
This microscopy-based assay visualizes the effect of purpurin on bacterial cell morphology and the localization of the Z-ring.
Principle: In the presence of FtsZ inhibitors like purpurin, bacteria fail to divide and elongate, forming long filaments.[3][4] Using fluorescently labeled FtsZ or immunofluorescence, the Z-ring can be visualized. Inhibition of FtsZ assembly leads to delocalized or absent Z-rings.[3][4]
Materials:
-
Bacterial culture (e.g., Bacillus subtilis, E. coli)
-
Growth medium
-
Purpurin stock solution
-
Fluorescence microscope
-
(Optional) Strain expressing fluorescently tagged FtsZ (e.g., FtsZ-GFP)
-
(Optional) Fixatives and antibodies for immunofluorescence
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the culture with varying concentrations of purpurin. Include a DMSO-treated culture as a control.
-
Incubate the cultures for a defined period (e.g., 2-3 hours).
-
Take aliquots from each culture and prepare slides for microscopy.
-
Observe the cells under a phase-contrast or fluorescence microscope.
-
Quantify cell length to assess filamentation.
-
In fluorescently tagged strains, observe the localization of FtsZ. Look for the presence of sharp, mid-cell Z-rings in control cells and diffuse, delocalized fluorescence in purpurin-treated cells.
Visualizations
Signaling Pathway of Purpurin's Effect on FtsZ Assembly
Caption: Purpurin's mechanism of action on FtsZ assembly.
Experimental Workflow for Studying Purpurin's Effect on FtsZ
Caption: Workflow for characterizing purpurin's effect on FtsZ.
References
- 1. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural anthraquinone dye purpurin exerts antibacterial activity by perturbing the FtsZ assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purpurin in Neuroprotective Studies
Introduction
Purpurin (B114267) (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone (B42736) pigment traditionally used as a red dye.[1][2][3] Recent pharmacological research has highlighted its potential as a multifaceted neuroprotective agent.[1][3] Preclinical studies have demonstrated its beneficial effects in various models of neurological disorders, including Alzheimer's disease, depression, and ischemic stroke.[1][3][4] Its therapeutic efficacy is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] A key advantage of purpurin is its ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[1][5] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols for utilizing purpurin in neuroprotective research.
Mechanisms of Neuroprotection
Purpurin exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: Purpurin effectively mitigates oxidative stress, a key contributor to neuronal damage. It reduces the formation of reactive oxygen species (ROS) and lipid peroxidation markers like malondialdehyde (MDA).[1][5] Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[1][6]
-
Anti-Inflammatory Effects: The compound significantly suppresses neuroinflammation. It downregulates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][5][7] This is achieved by inhibiting the activation of microglia and astrocytes, the primary immune cells of the brain.[1][5]
-
Modulation of Signaling Pathways: Purpurin influences key intracellular signaling cascades involved in cell survival and death. It has been shown to significantly alleviate the ischemia-induced phosphorylation of mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK), and p38.[5][8]
-
Anti-Apoptotic Regulation: Purpurin protects neurons from programmed cell death (apoptosis). It modulates the balance of the Bcl-2 family of proteins by decreasing the levels of the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[1][5] This regulation helps to preserve mitochondrial membrane potential and inhibit the activation of executioner caspases.[1]
-
Alzheimer's Disease-Specific Mechanisms: In models of Alzheimer's disease, purpurin has been shown to inhibit the aggregation of Tau protein, a hallmark of the disease. It also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could help in managing the cholinergic dysfunction seen in AD patients.[1][9]
Data Presentation
Table 1: In Vitro Neuroprotective Effects of Purpurin
| Model System | Insult | Purpurin Concentration | Outcome Measure | Result | Reference |
| HT22 Murine Hippocampal Cells | H₂O₂ | 25 µM | Cell Viability | No toxic effects observed. | [5] |
| HT22 Murine Hippocampal Cells | H₂O₂ | Not Specified | Bax Protein Level | Significantly decreased compared to H₂O₂ + DMSO group. | [5] |
| HT22 Murine Hippocampal Cells | H₂O₂ | Not Specified | Bcl-2 Protein Level | Significantly increased compared to H₂O₂ + DMSO group. | [5] |
| HT22 Murine Hippocampal Cells | H₂O₂ | Not Specified | p-JNK/JNK Ratio | Significantly decreased (109.7% of control) vs. H₂O₂ + DMSO (222.2% of control). | [5][10] |
| HT22 Murine Hippocampal Cells | H₂O₂ | Not Specified | p-ERK/ERK Ratio | Significantly decreased vs. H₂O₂ + DMSO group. | [5][10] |
| HT22 Murine Hippocampal Cells | H₂O₂ | Not Specified | p-p38/p38 Ratio | Significantly decreased vs. H₂O₂ + DMSO group. | [5][10] |
| SH-SY5Y Cells | Amyloid-beta (Aβ) | 8 µM | MDA Production | Significantly decreased. | [10][11] |
| SH-SY5Y Cells | Amyloid-beta (Aβ) | 8 µM | SOD Activity | Significantly enhanced. | [10][11] |
| N/A | N/A | N/A | AChE Inhibition | IC₅₀ = 10.14 µg/mL | [1] |
| N/A | N/A | N/A | BuChE Inhibition | IC₅₀ = 7.09 µg/mL | [1] |
Table 2: In Vivo Neuroprotective Effects of Purpurin
| Animal Model | Insult | Purpurin Dosage | Outcome Measure | Result | Reference |
| Gerbils | Transient Forebrain Ischemia | 6 mg/kg | Neuronal Survival (CA1) | 60.2% of control vs. 7.5% in vehicle-treated ischemic group. | [5] |
| Gerbils | Transient Forebrain Ischemia | 6 mg/kg | IL-1β Level (Hippocampus) | Significantly decreased vs. vehicle-treated ischemic group (529.6% of control). | [5] |
| Gerbils | Transient Forebrain Ischemia | 6 mg/kg | IL-6 Level (Hippocampus) | Significantly decreased vs. vehicle-treated ischemic group (312.4% of control). | [5] |
| Gerbils | Transient Forebrain Ischemia | 6 mg/kg | TNF-α Level (Hippocampus) | Significantly decreased vs. vehicle-treated ischemic group (1255.0% of control). | [5] |
| Gerbils | Transient Forebrain Ischemia | 6 mg/kg | Bax Protein Level | Significantly mitigated increase. | [5] |
| Gerbils | Transient Forebrain Ischemia | 6 mg/kg | Lipid Peroxidation (MDA) | Significantly abrogated increase. | [5] |
| Murine Model | Streptozotocin (ICV) | 50 mg/kg (IP) | Memory & Social Interaction | Significantly improved. | [10][11] |
| Murine Model | Streptozotocin (ICV) | 50 mg/kg (IP) | AChE Activity | Reduced. | [10][11] |
| d-galactose-treated rats | d-galactose | Not specified | Cognitive functions | Significantly improved. | [12] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Neuroprotection Assay using HT22 Cells
-
Cell Culture:
-
Purpurin and H₂O₂ Treatment:
-
Dissolve purpurin in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5]
-
Seed HT22 cells in appropriate plates (e.g., 96-well for viability assays).
-
Pre-treat cells with various non-toxic concentrations of purpurin (e.g., up to 25 µM) for 60 minutes.[5]
-
Induce oxidative stress by adding H₂O₂ to the cell medium.
-
-
Cell Viability Assessment (WST-1 Assay):
-
After 5 hours of H₂O₂ treatment, add WST-1 reagent to each well.[5]
-
Incubate for a specified period according to the manufacturer's instructions.
-
Measure the fluorescence of the formazan (B1609692) product using a plate reader to determine cell viability.[5]
-
-
ROS Measurement (DCFH-DA Assay):
-
Wash cells with warm PBS.
-
Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[13]
-
Wash cells again with PBS to remove excess probe.
-
Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) using a fluorescence plate reader.[13]
-
-
DNA Fragmentation (TUNEL Staining):
-
Western Blot Analysis:
-
Harvest cells 2 hours after H₂O₂ treatment and lyse them with RIPA buffer.[5][14]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-JNK, JNK, p-ERK, ERK, p-p38, p38, Bax, Bcl-2, and β-actin.[5][14]
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Protocol 2: In Vivo Ischemic Model in Gerbils
-
Animal Model:
-
Induction of Transient Forebrain Ischemia:
-
Anesthetize the gerbils with 2.5% isoflurane.[5]
-
Make a ventral neck incision and carefully isolate both common carotid arteries.
-
Induce ischemia by occluding both arteries with non-traumatic aneurysm clips for a defined period (e.g., 5 minutes).
-
Remove the clips to allow reperfusion. Sham-operated animals undergo the same procedure without occlusion.
-
-
Purpurin Administration:
-
Administer purpurin (e.g., 1, 3, or 6 mg/kg) intraperitoneally or orally immediately after reperfusion or as per the study design.[5]
-
The vehicle group receives the same volume of the solvent (e.g., DMSO and saline).
-
-
Tissue Collection and Analysis:
-
At designated time points post-ischemia (e.g., 6 hours for cytokines, 4 days for neuronal death), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.[5]
-
Harvest the brains and process them for histology or biochemical assays.
-
-
Immunohistochemistry for Neuronal Survival:
-
Prepare coronal brain sections (e.g., 30 µm thick).
-
Perform immunohistochemistry using an antibody against NeuN, a marker for mature neurons, to assess cell survival in the hippocampal CA1 region.[5]
-
Use Fluoro-Jade C staining to specifically label degenerating neurons.[5]
-
Quantify the number of stained cells using microscopy and image analysis software.
-
-
ELISA for Inflammatory Cytokines:
Visualizations
References
- 1. Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purpurin: A natural anthraquinone with multifaceted pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Purpurin Against Ischemic Damage via MAPKs, Bax, and Oxidative Stress Cascades in the Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Sporadic Anti-Alzheimer's Activity of Purpurin Using In Silico, In Vitro, and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroinflammation inhibition and neuroprotective effects of purpurin, a potential anti-AD compound, screened via network proximity and gene enrichment analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purpurin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Purpurin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Purpurin solution unstable in water?
Purpurin, a 1,2,4-trihydroxyanthraquinone, exhibits limited stability in aqueous solutions primarily due to its hydrophobic nature and susceptibility to degradation under various environmental conditions. Key factors influencing its stability include:
-
Low Aqueous Solubility: Purpurin is sparingly soluble in neutral aqueous solutions, though its solubility increases in boiling water and alkaline conditions. This inherent low solubility can lead to precipitation and apparent instability.
-
pH Sensitivity: The stability of Purpurin is highly dependent on the pH of the solution. Its structure contains phenolic hydroxyl groups, making it susceptible to ionization and subsequent degradation, particularly in neutral to alkaline conditions. One study indicates a pKa of 4.6 for Purpurin.[1]
-
Photodegradation: Purpurin is known to be sensitive to light. Exposure to sunlight or artificial light sources can accelerate its degradation, causing it to fade more rapidly than similar compounds like alizarin.[2]
-
Thermal Degradation: Elevated temperatures can promote the degradation of Purpurin. While stable at room temperature in solid form, in solution, its stability decreases with increasing temperature.
-
Oxidation: The presence of dissolved oxygen can contribute to the oxidative degradation of Purpurin's anthraquinone (B42736) structure, especially when exposed to light or in the presence of metal ions.
Q2: What is the typical degradation pathway for Purpurin?
While the specific degradation pathway of Purpurin is not extensively detailed in the available literature, the degradation of related anthraquinone and flavonoid compounds suggests a likely process. The degradation of anthocyanins, which share structural similarities, involves the cleavage of the heterocyclic ring to form phloroglucinaldehyde and corresponding phenolic acids.[3][4] For anthraquinone dyes, bacterial degradation pathways have been shown to involve processes like demethylation, hydrogenation, dehydroxylation, and ultimately, the cleavage of the anthraquinone ring into smaller molecules such as benzoic acid.[1] It is plausible that Purpurin degradation follows a similar pattern of ring cleavage and fragmentation.
Q3: How can I improve the solubility and stability of my Purpurin solution?
Several strategies can be employed to enhance the stability and solubility of Purpurin in aqueous media:
-
Co-solvents: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), can significantly improve the solubility of Purpurin. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous experimental medium.
-
pH Adjustment: Maintaining an acidic pH can improve the stability of compounds with phenolic hydroxyl groups. For Purpurin, a pH below its pKa of 4.6 may enhance stability by keeping the molecule in its protonated, less reactive form.[1]
-
Cyclodextrin Complexation: Encapsulating Purpurin within the hydrophobic cavity of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes. This technique is known to improve the aqueous solubility and stability of hydrophobic molecules.[3][5]
-
Liposomal Formulation: Incorporating Purpurin into liposomes can protect it from the aqueous environment, thereby enhancing its stability and preventing degradation.[6][7]
-
Protection from Light: Storing Purpurin solutions in amber vials or in the dark is crucial to minimize photodegradation.[3]
-
Temperature Control: Storing solutions at low temperatures (e.g., 4°C) can slow down the rate of thermal degradation.
Troubleshooting Guides
Issue 1: Precipitation of Purpurin upon dilution of DMSO stock solution in aqueous buffer.
| Possible Cause | Suggested Solution |
| Final DMSO concentration is too low. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your experimental system (typically <0.5% for cell-based assays). |
| pH of the aqueous buffer is unfavorable. | Adjust the pH of the buffer. For weakly acidic compounds like Purpurin, a more acidic pH (e.g., below 4.6) may improve stability and prevent precipitation. |
| Concentration in the final solution exceeds solubility limit. | Decrease the final working concentration of Purpurin. Perform a solubility test to determine the maximum achievable concentration in your specific buffer. |
| Rapid addition of stock to buffer. | Add the DMSO stock solution to the aqueous buffer slowly while vortexing vigorously to ensure rapid and uniform dispersion.[3] |
Issue 2: Color of the Purpurin solution fades over time.
| Possible Cause | Suggested Solution |
| Photodegradation. | Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions if possible.[3] |
| Oxidative degradation. | De-gas your aqueous buffer before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant to the formulation if compatible with your experiment. |
| pH-induced degradation. | Verify and adjust the pH of the solution to a more stable range, preferably acidic. Buffer the solution to maintain a constant pH. |
| Thermal degradation. | Store the solution at a reduced temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. |
Quantitative Data on Stability
While specific degradation kinetic data for Purpurin is limited in the literature, the following table provides illustrative data for anthocyanins, a class of compounds with similar stability challenges. This data demonstrates how stability can be quantified and how it is affected by temperature and pH. The degradation typically follows first-order kinetics.
Table 1: Illustrative Thermal Degradation Kinetics of Anthocyanins at Different Temperatures and pH Values
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 60 | 3.0 | 0.001 | 693 |
| 80 | 3.0 | 0.005 | 139 |
| 100 | 3.0 | 0.025 | 28 |
| 80 | 2.0 | 0.003 | 231 |
| 80 | 4.0 | 0.008 | 87 |
| 80 | 5.0 | 0.015 | 46 |
Note: This data is representative for anthocyanins and is intended for illustrative purposes. Actual values for Purpurin may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Purpurin Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of Purpurin powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[3]
Protocol 2: Preparation of a Purpurin-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the desired molar ratio of Purpurin to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio is a common starting point.
-
HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in the desired aqueous buffer.
-
Addition of Purpurin: Add the Purpurin powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Gentle heating (e.g., 40-50°C) can be cautiously applied to facilitate complexation, but monitor for any signs of degradation.
-
Filtration/Centrifugation: After the incubation period, filter or centrifuge the solution to remove any undissolved Purpurin. The supernatant will contain the Purpurin-cyclodextrin inclusion complex.
-
Storage: Store the complex solution in an amber vial at 4°C.
Visualizations
Caption: Troubleshooting logic for Purpurin instability.
Caption: Encapsulation of Purpurin by Cyclodextrin.
References
- 1. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability characterization for pharmaceutical liposome product development with focus on regulatory considerations: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
Technical Support Center: Optimizing Purpurin Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing purpurin (B114267) in cytotoxicity studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful optimization of purpurin concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for purpurin in cytotoxicity assays?
A1: Based on published data, a common starting point for dose-response experiments with purpurin is in the low micromolar range. For instance, the IC50 value for purpurin in A549 lung cancer cells has been reported to be 30 µM after 24 hours of incubation[1][2]. Therefore, a suggested starting range for a dose-response curve could be from 1 µM to 100 µM.
Q2: How should I dissolve purpurin for my experiments?
A2: Purpurin has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or dimethylformamide, where its solubility is approximately 0.5 mg/mL. For experiments, this stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically ≤ 0.5% for DMSO.
Q3: What is the mechanism of purpurin's cytotoxic action?
A3: Purpurin induces cytotoxicity primarily through the induction of apoptosis (programmed cell death). This process is initiated by the generation of reactive oxygen species (ROS), which leads to oxidative stress. Subsequently, purpurin inhibits the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation. This inhibition results in the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of pro-apoptotic proteins such as Bax, cleaved PARP, cytochrome-c, caspase-9, and caspase-3.
Q4: Can the reddish color of purpurin interfere with colorimetric cytotoxicity assays like the MTT assay?
A4: Yes, the inherent color of compounds like purpurin can interfere with colorimetric assays that measure absorbance, such as the MTT assay. To mitigate this, it is essential to include proper controls. A key control is a set of wells containing the various concentrations of purpurin in the medium but without cells. The absorbance values from these "compound-only" wells should be subtracted from the absorbance values of the corresponding experimental wells (with cells and purpurin) to correct for the background color. If significant interference is observed, consider using a non-colorimetric assay.
Q5: Is purpurin sensitive to light, and should I take precautions during my experiments?
A5: Yes, purpurin is known to have photosensitizing properties and can be activated by UV light to produce ROS, which can enhance its cytotoxic effects[3]. While standard laboratory lighting is less intense than UV light, it is good practice to minimize prolonged exposure of purpurin solutions and treated cells to direct light to ensure that the observed cytotoxicity is due to its intrinsic chemical properties and not photodynamic effects. Consider working with purpurin in a subdued lighting environment and protecting plates from light during incubation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Non-reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability in cell numbers and compound concentrations. 2. Uneven Cell Seeding: A non-homogenous cell suspension can result in different numbers of cells per well. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered concentrations. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques. 2. Thoroughly Mix Cells: Gently and thoroughly resuspend cells before and during plating to ensure a uniform distribution. 3. Avoid Outer Wells: Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data collection. |
| Low or No Cytotoxicity Observed | 1. Sub-optimal Concentration: The purpurin concentrations used may be too low to induce a cytotoxic effect in the specific cell line. 2. Short Incubation Time: The duration of exposure may not be sufficient for purpurin to exert its cytotoxic effects. 3. Cell Line Resistance: The chosen cell line may be resistant to purpurin's mechanism of action. | 1. Expand Dose-Response Range: Test a broader range of concentrations, extending to higher micromolar levels. 2. Increase Incubation Time: Perform experiments with longer incubation periods (e.g., 48 or 72 hours). 3. Use a Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly. |
| High Background in MTT Assay | 1. Compound Interference: The color of purpurin is contributing to the absorbance reading. 2. Media Components: Phenol (B47542) red or other components in the culture medium can affect absorbance readings. 3. Contamination: Bacterial or fungal contamination can lead to high metabolic activity and false-positive results. | 1. Use "Compound-Only" Controls: As mentioned in the FAQs, subtract the absorbance of purpurin in media without cells. 2. Use Phenol Red-Free Medium: Consider using a medium without phenol red during the MTT incubation step. 3. Check for Contamination: Regularly inspect cultures for any signs of contamination. |
| Precipitation of Purpurin in Culture Medium | 1. Poor Solubility: Purpurin may precipitate when the stock solution is diluted in the aqueous culture medium. 2. High Final Concentration: The desired final concentration of purpurin may exceed its solubility limit in the medium. | 1. Optimize Stock Dilution: Ensure rapid and thorough mixing when diluting the DMSO stock solution into the medium. Gentle vortexing of the final diluted solution before adding to cells can help. 2. Check for Precipitate: Visually inspect the wells under a microscope after adding purpurin to check for any precipitate. If precipitation is observed, lower the final concentration. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for purpurin in various cell lines. Note that IC50 values can vary between studies due to different experimental conditions such as incubation time and assay method.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| A549 | Human Lung Carcinoma | 30 | 24 |
| MCF-7 | Human Breast Adenocarcinoma | Data available, specific value not retrieved | - |
| WI-38 | Human Normal Fibroblast | Data available, specific value not retrieved | - |
Experimental Protocols
MTT Assay for Purpurin Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of purpurin using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Purpurin
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of purpurin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the purpurin stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest purpurin concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of purpurin.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the purpurin concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: Enhancing the Photodynamic Efficiency of Purpurin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purpurin (B114267) derivatives for photodynamic therapy (PDT). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| Poor Solubility of Purpurin Derivative in Aqueous Media | Purpurin derivatives are often hydrophobic, leading to aggregation in physiological buffers and cell culture media.[1][2] | 1. Formulation Strategies: Encapsulate the purpurin derivative in delivery systems like solid lipid nanoparticles (SLNs) or liposomes to improve bioavailability.[1] 2. Chemical Modification: Increase hydrophilicity by conjugating the purpurin derivative with polyethylene (B3416737) glycol (PEG).[3] 3. Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO to initially dissolve the compound before further dilution in aqueous media. Ensure the final solvent concentration is non-toxic to cells. |
| Low Phototoxicity Observed in Cancer Cell Lines | 1. Suboptimal Photosensitizer Concentration or Light Dose: Insufficient drug concentration or light energy will result in inadequate reactive oxygen species (ROS) production.[4][5] 2. Poor Cellular Uptake: The purpurin derivative may not be efficiently internalized by the cancer cells. 3. Photobleaching: The photosensitizer may be degrading upon light exposure, reducing its efficacy over time. 4. Low Oxygen Levels (Hypoxia): PDT is oxygen-dependent, and hypoxic conditions within the tumor microenvironment can limit its effectiveness.[6] | 1. Dose Optimization: Perform dose-response studies to determine the optimal photosensitizer concentration and light dose for your specific cell line.[4][5] 2. Enhance Uptake: Utilize delivery systems or chemical modifications as mentioned for solubility issues. 3. Fractionated Light Dose: Consider delivering the light dose in fractions to mitigate the effects of oxygen depletion.[6] 4. Assess Photostability: Monitor the absorption spectrum of your purpurin derivative before and after irradiation to check for photobleaching. |
| High Dark Toxicity (Toxicity without Light Exposure) | 1. Inherent Cytotoxicity: The purpurin derivative or its delivery vehicle may have intrinsic toxic effects on the cells. 2. Contamination: The compound or solvent may be contaminated. | 1. Control Experiments: Always include a "dark" control group that is treated with the photosensitizer but not exposed to light. 2. Purity Check: Ensure the purity of your purpurin derivative using techniques like HPLC and NMR. 3. Vehicle Control: Test the toxicity of the delivery vehicle or solvent alone at the concentrations used in your experiments. |
| Inconsistent or Irreproducible Results | 1. Variable Experimental Conditions: Inconsistent cell densities, incubation times, light source calibration, or photosensitizer preparation can lead to variability. 2. Photosensitizer Aggregation: Aggregation can lead to inconsistent effective concentrations. | 1. Standardize Protocols: Maintain strict adherence to your experimental protocols.[7] 2. Monitor Aggregation: Use techniques like dynamic light scattering (DLS) to check for aggregation in your photosensitizer preparations. |
Frequently Asked Questions (FAQs)
1. What is the typical mechanism of cell death induced by purpurin-based PDT?
PDT with purpurin derivatives primarily induces cell death through apoptosis and necrosis.[8][9] The specific pathway depends on the subcellular localization of the photosensitizer, the light dose, and the cell type.[9][10] Photosensitizers localized in the mitochondria can rapidly trigger the intrinsic apoptotic pathway through the release of cytochrome c and activation of caspases.[9][10] At higher PDT doses, necrosis may become the dominant cell death mechanism.[11]
2. How can I measure the singlet oxygen generation of my purpurin derivative?
The singlet oxygen quantum yield can be determined using a chemical trapping method with 1,3-diphenylisobenzofuran (B146845) (DPBF).[12][13] DPBF is a scavenger that reacts with singlet oxygen, leading to a decrease in its absorbance, which can be monitored spectrophotometrically. A detailed protocol is provided in the "Experimental Protocols" section.
3. What are the key factors to consider when designing an in vitro PDT experiment?
Key factors include:
-
Cell Line Selection: Choose a cell line relevant to your research question.
-
Photosensitizer Concentration: Determine a non-toxic concentration in the dark and a range of effective concentrations with light.
-
Incubation Time: Allow sufficient time for cellular uptake of the photosensitizer.
-
Light Source and Dose: Use a light source with a wavelength that matches the absorption spectrum of your purpurin derivative and deliver a precise light dose.
-
Controls: Include appropriate controls, such as cells alone, cells with light only, and cells with the photosensitizer only (dark control).[7]
4. How do purpurin derivatives enter cells?
The cellular uptake of photosensitizers like purpurin derivatives often occurs through endocytosis.[14] The specific pathway can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[14] The efficiency of uptake can be influenced by the physicochemical properties of the derivative, such as its size, charge, and lipophilicity, as well as the cell type.
Data Presentation
Table 1: Photophysical and Photodynamic Properties of Selected Purpurin Derivatives
| Derivative | Max Absorption (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Cell Line | IC50 (µM) with PDT | Reference |
| Purpurin-18 | ~700[1] | 0.7[3] | 4T1 (Triple Negative Breast Cancer) | Not specified, but significant tumor growth inhibition observed | [1][3] |
| Purpurinimide-Cyanine Dye Conjugate 8 | Not specified | Not specified | Colon26 (Colon Carcinoma) | LD50 values determined, showing high efficacy | |
| Purpurinimide-Cyanine Dye Conjugate 9 | Not specified | Not specified | Colon26 (Colon Carcinoma) | Higher LD50 than conjugate 8, indicating lower efficacy | |
| Fluorinated Purpurinimides | Not specified | Not specified | P-388 (Leukemia) | Showed enhanced photosensitizing efficacy compared to non-fluorinated analogs |
Note: IC50 values are highly dependent on experimental conditions (light dose, incubation time, etc.) and cell line.
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield using DPBF
Principle: This method relies on the quenching of 1,3-diphenylisobenzofuran (DPBF) by singlet oxygen, leading to a decrease in its absorbance at approximately 415 nm.
Materials:
-
Purpurin derivative stock solution (in a suitable solvent like DMSO or DMF)
-
DPBF stock solution (in the same solvent)
-
Spectrophotometer-compatible cuvette
-
Light source with a wavelength corresponding to the absorption of the purpurin derivative
-
Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue)
Procedure:
-
Prepare a solution containing the purpurin derivative and DPBF in the chosen solvent. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the excitation wavelength, and the initial absorbance of DPBF at 415 nm should be around 1.0.
-
Place the cuvette in the spectrophotometer and irradiate with the light source for short, defined intervals.
-
After each irradiation interval, record the absorbance of DPBF at 415 nm.
-
Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time 't' (ln(A₀/Aₜ)) versus the irradiation time.
-
The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of your purpurin derivative using the following equation: ΦΔ (sample) = ΦΔ (reference) × (Slope (sample) / Slope (reference)) × (F (reference) / F (sample)) Where F is the absorption correction factor, calculated as 1 - 10⁻ᴬᵇˢᵒʳᵇᵃⁿᶜᵉ ᵃᵗ ᵉˣᶜᶦᵗᵃᵗᶦᵒⁿ ʷᵃᵛᵉˡᵉⁿᵍᵗʰ.
Protocol 2: In Vitro Phototoxicity Assay
Principle: This assay determines the cytotoxic effect of the purpurin derivative upon light activation by measuring cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Purpurin derivative stock solution
-
96-well cell culture plates
-
Light source with appropriate wavelength and power density
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Photosensitizer Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the purpurin derivative. Include a "no drug" control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation:
-
For the "light" group, remove the drug-containing medium, wash with PBS, and add fresh medium. Expose the plate to a specific light dose.
-
For the "dark" group, follow the same steps but keep the plate in the dark.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus photosensitizer concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Table 1 from Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]
- 3. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 4. biochemazone.com [biochemazone.com]
- 5. ibisci.com [ibisci.com]
- 6. researchgate.net [researchgate.net]
- 7. The morphology and surface charge-dependent cellular uptake efficiency of upconversion nanostructures revealed by single-particle optical microscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recommended Media Types for Common Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Purpurin Technical Support Center: Minimizing Off-Target Effects in Animal Models
Welcome to the technical support center for researchers utilizing Purpurin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Purpurin in animal models?
A1: While Purpurin generally exhibits low acute toxicity, researchers should be aware of the following potential off-target effects:
-
Photosensitization: Purpurin is a photosensitizing agent. Exposure of animals to UV light after administration can lead to skin irritation, inflammation, and tissue damage in light-exposed areas.[1]
-
Neuropharmacological Effects: Purpurin can cross the blood-brain barrier and has demonstrated antidepressant-like effects in mice.[1][2] This is mediated through its interaction with the serotonergic system, including 5-HT1A receptors, and its inhibition of monoamine oxidase (MAO).[2] These effects may manifest as behavioral changes in animal models.
-
Low Bioavailability and Rapid Metabolism: Purpurin has poor aqueous solubility and is subject to rapid metabolism by CYP450 enzymes, leading to low systemic bioavailability after oral administration.[3] This can result in variable exposure and potentially impact the reproducibility of experimental results.
Q2: What is the acute toxicity profile of Purpurin?
A2: Acute oral toxicity studies in rodents have shown that Purpurin has a low toxicity profile. The oral lethal dose (LD50) in female Wistar rats is greater than 2000 mg/kg body weight.[4] In these studies, no significant changes in body weight, food/water intake, hematology, or clinical biochemistry were observed. Histopathological examination of vital organs also showed no pathological changes.[4]
Q3: How can I improve the bioavailability of Purpurin and potentially reduce off-target effects?
A3: Due to Purpurin's poor solubility and rapid metabolism, nanotechnology-based drug delivery systems are a promising strategy.[5] Formulations such as liposomes or nanoparticles can enhance solubility, improve systemic circulation time, and allow for more targeted delivery to the tissue of interest, thereby minimizing exposure to non-target organs.
Q4: Does Purpurin cause liver or kidney toxicity?
A4: Current evidence from acute toxicity studies suggests that Purpurin is not directly hepatotoxic or nephrotoxic at high oral doses.[4] In fact, some studies indicate a hepatoprotective effect. For instance, Purpurin has been shown to ameliorate alcohol-induced hepatotoxicity by reducing elevated levels of serum glutamic pyruvic transaminase (SGPT) and glutamic-oxaloacetic transaminase (SGOT).[6][7] However, it is always recommended to monitor liver and kidney function markers in long-term or high-dose studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Skin lesions, redness, or signs of irritation in animals. | Photosensitization due to exposure to UV light after Purpurin administration. | House animals in a light-controlled environment with filtered light to block UV rays. See Experimental Protocol: Managing Photosensitivity . |
| Unexpected behavioral changes (e.g., altered locomotion, anxiety levels). | Neuropharmacological off-target effects of Purpurin on the central nervous system (serotonergic system modulation). | Include appropriate behavioral control groups in your study design. If the behavioral effects interfere with the primary endpoint, consider a different route of administration or a targeted delivery system to limit brain exposure. |
| High variability in experimental results between animals. | Poor and variable oral bioavailability of Purpurin. | Consider using a formulation to improve solubility and absorption, such as a nanoparticle or liposomal preparation. See Experimental Protocol: Preparation of Purpurin-Loaded Liposomes . Alternatively, consider parenteral routes of administration for more consistent systemic exposure. |
| Elevated liver enzymes (ALT/AST) in treated animals. | While not a commonly reported direct effect, it could be a context-specific response or indicate an underlying issue. | Review your experimental protocol for other potential hepatotoxic agents. Correlate enzyme levels with histopathological analysis of the liver. Consider a dose-response study to see if the effect is dose-dependent. |
Quantitative Data Summary
Table 1: Acute Oral Toxicity of Purpurin in Female Wistar Rats
| Parameter | Control Group | Purpurin-Treated Group (up to 2000 mg/kg) | Reference |
| Mortality | 0% | 0% | [4] |
| Significant Body Weight Changes | No | No | [4] |
| Alterations in Hematology | No | No | [4] |
| Alterations in Clinical Biochemistry | No | No | [4] |
| Histopathological Changes in Vital Organs | No | No | [4] |
Table 2: Pharmacokinetic Parameters of Purpurin in Rats after Oral Administration of Rubia cordifolia Extract
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 1.61 ± 0.24 h | [8] |
| Cmax (Maximum plasma concentration) | 70.10 ± 11.78 ng/mL | [8] |
| AUC0→t (Area under the curve) | 231.56 ± 57.57 ng∙h/mL | [8] |
Experimental Protocols
Experimental Protocol: Managing Photosensitivity in Animal Models
This protocol outlines the steps to mitigate photosensitization, a key off-target effect of Purpurin.
1. Animal Housing:
- House animals in a dedicated, light-controlled room.
- Use red or amber-tinted lighting, which filters out UV and blue wavelengths of light that are most likely to activate photosensitizing compounds.
- If specialized lighting is not available, use red polycarbonate filters over standard fluorescent lights.
- Ensure that cage racks are positioned away from direct light sources.
2. Handling and Procedures:
- Conduct all procedures, including Purpurin administration, cage changes, and health monitoring, under dim, UV-filtered light.
- If animals must be moved outside the controlled lighting environment, use opaque transport containers.
3. Duration of Light Restriction:
- The period of light restriction should be determined based on the pharmacokinetic profile of Purpurin in your model.
- As a general guideline, maintain light restriction for at least 5-7 half-lives of the compound to ensure its clearance. Given Purpurin's rapid metabolism, a 48-72 hour period of light restriction post-administration is a conservative starting point.
4. Monitoring:
- Perform daily skin integrity checks, paying close attention to sparsely haired and non-pigmented areas.
- Look for signs of erythema (redness), edema (swelling), or ulceration.
- If signs of photosensitivity are observed, document them and consult with veterinary staff.
Experimental Protocol: Preparation of Purpurin-Loaded Liposomes (Thin-Film Hydration Method)
This protocol provides a general method for encapsulating Purpurin into liposomes to improve its solubility and potentially alter its biodistribution.
1. Materials:
- Purpurin
- Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine [DPPC])
- Cholesterol
- Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
- Hydration buffer (e.g., phosphate-buffered saline, PBS)
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or extruder
2. Procedure:
- Lipid Film Formation:
- Dissolve Purpurin, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and the concentration of Purpurin should be optimized for your specific application.
- Attach the flask to a rotary evaporator.
- Evaporate the solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C for DPPC).
- Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
- Hydration:
- Add the hydration buffer (pre-warmed to above the lipid transition temperature) to the flask.
- Hydrate the lipid film by gentle rotation for 1-2 hours. This will form multilamellar vesicles (MLVs).
- Size Reduction (Optional but Recommended):
- To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- Purification:
- Remove any unencapsulated Purpurin by methods such as dialysis or size exclusion chromatography.
3. Characterization:
- Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
- Determine the encapsulation efficiency of Purpurin using a suitable analytical method (e.g., UV-Vis spectrophotometry after lysing the liposomes with a detergent).
Signaling Pathways & Experimental Workflows
Below are diagrams illustrating key signaling pathways influenced by Purpurin and a generalized workflow for assessing off-target effects.
Caption: Purpurin's inhibitory effects on key signaling pathways.
Caption: Workflow for evaluating Purpurin's off-target effects.
References
- 1. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and comparative bioavailability of allopurinol formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition and uric acid lowering effect of oxipurinol: comparison of different oxipurinol formulations and allopurinol in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Purpurin, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Purpurin Extraction from Natural Sources
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of purpurin (B114267) from natural sources, primarily from the roots of Rubia species.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of purpurin and its direct precursor, pseudopurpurin (B1200002).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purpurin | Incomplete Hydrolysis of Glycosides: In the plant, purpurin precursors often exist as glycosides (bound to sugar molecules). Without proper hydrolysis, the yield of the purpurin aglycone will be low. | Incorporate a Hydrolysis Step: An acidic or enzymatic hydrolysis step can be introduced to cleave the sugar moieties, thereby increasing the yield of the aglycone. However, be cautious with strong acids as they can cause degradation.[1] |
| Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for efficiently dissolving purpurin and its glycosides. | Solvent Optimization: Experiment with different solvent systems. A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80% methanol) is often effective for a broad range of anthraquinones.[2] | |
| Insufficient Extraction Time or Temperature: The duration and temperature of the extraction may not be adequate for complete leaching of the compounds from the plant matrix. | Optimize Extraction Parameters: Increase the solvent-to-solid ratio and extraction time. Consider using extraction enhancement techniques like ultrasonication or microwave-assisted extraction, which can improve efficiency at lower temperatures.[2] | |
| Poor Quality of Plant Material: The concentration of purpurin and its precursors can vary depending on the plant's age, growing conditions, and geographical source. | Source High-Quality Material: Ensure you are using the roots and rhizomes, as these parts have the highest concentration of anthraquinones. If possible, source plant material from regions known to produce high yields. | |
| High Purpurin Content but Low Pseudopurpurin | Degradation of Pseudopurpurin: Pseudopurpurin is susceptible to decarboxylation, a chemical reaction that converts it into purpurin. This is often caused by excessive heat or acidic conditions during extraction or drying.[2][3] | Strict Temperature and pH Control: Maintain extraction temperatures below 70-75°C. For drying the plant material, do not exceed 40-50°C.[1] Avoid using strong acids for extraction if pseudopurpurin is the target compound. |
| Inconsistent Extraction Yields Between Batches | Variability in Plant Material: Natural products inherently have variations in their chemical composition. | Standardize Plant Material: If possible, use a single, homogenized batch of plant material for a series of experiments. |
| Lack of Protocol Standardization: Minor variations in extraction time, temperature, solvent concentration, or particle size of the ground material can lead to different yields. | Standardize the Protocol: Ensure all parameters are kept consistent between batches. This includes standardizing the drying conditions of the raw material to minimize heat-induced degradation.[3] | |
| Precipitate Formation Upon Solvent Addition | Changes in Solubility: The target compound may precipitate out of the solution due to a change in solvent polarity during the extraction or purification process. | Analyze the Precipitate: Collect the precipitate by filtration and analyze it, as it may contain the desired purpurin. Consider redissolving the precipitate in a more suitable solvent. |
| Degradation of Extract During Storage | Exposure to Light and Oxygen: Purpurin and related compounds can be sensitive to photodegradation and oxidation over time.[3] | Proper Storage Conditions: Store extracts in amber-colored vials or in the dark to prevent photodegradation. For long-term storage, consider flushing the storage container with an inert gas like nitrogen or argon to displace oxygen.[3] |
Frequently Asked Questions (FAQs)
Q1: In what form does purpurin primarily exist in the fresh plant material?
A1: In fresh plant material, purpurin is often present as a glycoside precursor, such as pseudopurpurin, which is itself often found as a glycoside like galiosin.[2] These glycosides are more water-soluble than the purpurin aglycone. During processing and extraction, these glycosides can be hydrolyzed to yield the aglycone.
Q2: Why is my final extract rich in purpurin but low in pseudopurpurin, which is abundant in the raw material?
A2: A high purpurin-to-pseudopurpurin ratio is a strong indicator of pseudopurpurin degradation. Pseudopurpurin has a carboxylic acid group that can be easily removed (decarboxylation) to form purpurin. This process is accelerated by high temperatures and acidic conditions during extraction and drying.[2][3]
Q3: What are the key factors that influence the degradation of purpurin and its precursors during extraction?
A3: The primary factors contributing to degradation are:
-
High Temperatures: Elevated temperatures during the drying of the plant material or during the extraction process can accelerate the degradation of pseudopurpurin to purpurin.[3]
-
Harsh Acidic Conditions: The use of strong acids can cause the decarboxylation of pseudopurpurin.[3]
-
Enzymatic Activity: Endogenous enzymes in the plant material can hydrolyze the glycosidic precursors, which can affect the final yield of the desired aglycone.[3]
-
Light Exposure: Like many natural dyes, purpurin and its derivatives may be susceptible to photodegradation upon prolonged exposure to light.[3]
Q4: How can I monitor the degradation of pseudopurpurin to purpurin during my experiments?
A4: Degradation can be monitored through:
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to analyze the composition of your extract. A decrease in the pseudopurpurin peak and a corresponding increase in the purpurin peak are clear indicators of degradation.[3]
-
Color Changes: A subtle shift in the color of the extract from a vibrant red towards a more orange-red hue may indicate the formation of purpurin and other degradation products.[3]
Data Presentation
The yield of purpurin and its related anthraquinones can vary significantly based on the geographical origin of the plant material and the extraction conditions.
Table 1: Purpurin and Alizarin Content in Rubia cordifolia Roots from Different Accessions in the Eastern Ghats, India.
| Accession Location | Purpurin Content (%) | Alizarin Content (%) |
| Kalrayan Hills | 33.4 | 32.4 |
| Kolli Hills | 16.5 | 27.0 |
| Pachamalai | 20.7 | 23.8 |
| Shervaroy Hills | 9.4 | 16.6 |
| Jawadhu Hills | 11.7 | 13.4 |
| Chitteri Hills | 0.59 | 12.9 |
| Yelagiri Hills | 0.87 | 8.7 |
Data adapted from a study analyzing root samples by RP-HPLC.
Table 2: Effect of Elicitors and Precursors on Purpurin and Alizarin Production in Adventitious Root Cultures of Rubia cordifolia.
| Treatment (Concentration) | Purpurin Content (mg/g) | Alizarin Content (mg/g) | Total Anthraquinones (mg/g) |
| Control | - | - | - |
| SA (20 µM) + L-Phe (50 µM) | - | - | 42.18 |
| SA (20 µM) + L-Phe (100 µM) | - | - | 44.66 |
| SA (40 µM) + L-Phe (50 µM) | - | - | 46.59 |
| SA (40 µM) + L-Phe (100 µM) | - | - | - |
| Yeast Extract (30 mg/L) | 16.27 | 13.84 | 55.39 |
| Pectin (30 mg/L) | 14.39 | 11.26 | 49.72 |
| Xylan (30 mg/L) | 12.81 | 10.19 | 42.18 |
| α-Ketoglutaric Acid (30 mg/L) | 19.61 | 17.59 | 64.65 |
SA: Salicylic Acid, L-Phe: L-Phenylalanine. Data adapted from a study on optimizing production in adventitious roots.[1]
Experimental Protocols
This section provides a detailed methodology for a standard laboratory-scale extraction of purpurin and other anthraquinones from Rubia cordifolia roots.
1. Preparation of Plant Material
-
Washing and Drying: Thoroughly wash the fresh roots of Rubia cordifolia with water to remove soil and other debris. Air-dry the roots in the shade or in an oven at a low temperature (not exceeding 40°C) until they are brittle.[2]
-
Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction Methods
-
Maceration:
-
Weigh 10 g of the powdered root material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% aqueous methanol (v/v) to the flask.
-
Seal the flask and allow the mixture to macerate at room temperature for 24 hours with occasional shaking.[2]
-
-
Ultrasound-Assisted Extraction (UAE):
-
Follow steps 1 and 2 of the maceration protocol.
-
Place the flask in an ultrasonic bath and sonicate for 60 minutes at 40°C.[2]
-
-
Soxhlet Extraction:
-
Place 100 g of the powdered root material into a thimble and place the thimble inside a Soxhlet extractor.
-
Add 500 mL of methanol to the round-bottom flask.
-
Heat the solvent to its boiling point and carry out the extraction for 6-8 hours.[1]
-
3. Filtration and Concentration
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.[2]
4. Storage
-
The resulting crude extract can be stored at -20°C for further analysis and purification.[2]
Mandatory Visualization
Caption: Experimental workflow for purpurin extraction.
Caption: Purpurin's inhibitory effect on inflammatory signaling pathways.
References
Technical Support Center: Refinement of Purpurin Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the purity of synthesized purpurin (B114267).
Frequently Asked Questions (FAQs)
Q1: What is purpurin and what are its common starting materials?
A1: Purpurin, or 1,2,4-trihydroxyanthraquinone, is a naturally occurring red/yellow dye belonging to the anthraquinone (B42736) family.[1] It is found in the roots of the madder plant ( Rubia tinctorum ).[2] Synthetically, it has been manufactured by the oxidation of alizarin (B75676) since the 1920s.[3] Alizarin (1,2-dihydroxyanthraquinone) is a common and cost-effective precursor for laboratory and industrial synthesis.[4][5]
Q2: What are the critical physical and chemical properties of purpurin relevant to its purification?
A2: Understanding purpurin's properties is key to its purification. It forms orange-red, needle-like crystals with a melting point of approximately 259-263°C.[1][3] Its solubility is a crucial factor for purification:
-
Soluble in: Benzene (B151609), ether, glacial acetic acid, and alkali solutions.[3]
-
Slightly soluble in: Hot water and ethanol.[3]
-
Insoluble in: Hexane.[1] A key difference from its common precursor, alizarin, is that purpurin is soluble in a boiling solution of aluminum sulfate (B86663), which can be exploited for separation.[1]
Q3: How is the purity of purpurin typically assessed?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of purpurin.[6][7] An HPLC system with a Diode-Array Detector (DAD) or a UV-Vis detector allows for both quantification of purpurin and identification of impurities by comparing retention times and UV spectra against a known standard.[7][8] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC), NMR spectroscopy, and mass spectrometry are also used for characterization and purity analysis.[8][9][10]
Q4: What are the most common impurities found in crude purpurin?
A4: When synthesizing purpurin from alizarin, the most common impurity is unreacted alizarin.[4] Other potential impurities include byproducts from side reactions, other anthraquinones present in natural extracts (like pseudopurpurin (B1200002) if derived from madder root), and residual solvents or reagents from the synthesis.[11][12]
Q5: How should purified purpurin be stored to maintain its stability?
A5: Purpurin should be stored as a solid in a cool, dark, and dry place. It is sensitive to light and can degrade over time, leading to a decrease in purity.[1] Storing it in an amber glass vial, purged with an inert gas like nitrogen or argon, can further prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of purpurin.
Problem 1: Low Purity of Final Product / Alizarin Contamination
-
Question: My final purpurin product shows significant contamination with alizarin after synthesis. How can I improve its purity?
-
Answer: Contamination with unreacted alizarin is a common issue. Here are several steps to refine the product:
-
Optimize Reaction Conditions: Ensure the oxidation of alizarin goes to completion. This may involve adjusting the reaction time, temperature, or the concentration of the oxidizing agent.
-
Selective Precipitation: Exploit the differential solubility of purpurin and alizarin. Purpurin can be separated by dissolving the crude mixture in a boiling solution of aluminum sulfate and then precipitating the purpurin by adding acid.[1]
-
Column Chromatography: This is a highly effective method. Use silica (B1680970) gel or Sephadex LH-20 as the stationary phase.[8][13] A solvent gradient can help in separating purpurin from alizarin and other byproducts.
-
Recrystallization: A carefully chosen solvent system is crucial. Since purpurin is soluble in hot organic solvents like glacial acetic acid or benzene and less soluble at cooler temperatures, recrystallization can significantly improve purity.[3][14]
-
Problem 2: Poor Yield After Purification
-
Question: I am losing a significant amount of product during the purification steps. What can I do to improve the yield?
-
Answer: A low yield can result from losses at various stages of the experiment.[15][16] Consider the following:
-
Recrystallization Solvent Volume: Using an excessive amount of solvent for recrystallization is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor.[15] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Process: After dissolving the crude product in hot solvent, allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.[17] Rapid cooling can lead to smaller, less pure crystals and lower recovery.
-
Transfer and Filtration Losses: Ensure all product is transferred between flasks by rinsing with the mother liquor or a small amount of cold solvent. Wash the collected crystals on the filter with a minimal amount of cold solvent to remove impurities without dissolving the product.[16]
-
Mother Liquor Recovery: If a substantial amount of product remains in the mother liquor, you can recover it by reducing the solvent volume through evaporation and performing a second crystallization.[15]
-
Problem 3: Issues During Crystallization ("Oiling Out" or No Crystals Forming)
-
Question: During recrystallization, my product either separates as an oil ("oiling out") or fails to crystallize altogether. How can I troubleshoot this?
-
Answer: These are common crystallization problems that can often be resolved by adjusting the solvent system and cooling rate.[14]
-
If "Oiling Out" Occurs: This happens when the solution becomes supersaturated at a temperature above the solute's melting point in that solvent.[14]
-
Solution: Add a small amount of additional solvent to the mixture, gently heat until the oil redissolves completely, and then allow it to cool much more slowly. A slower cooling rate prevents the saturation point from being reached at too high a temperature.[15]
-
-
If No Crystals Form: This typically means the solution is not sufficiently supersaturated at the lower temperature.
-
Solution 1 (Clear Solution): Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, add a tiny "seed" crystal of pure purpurin.[15]
-
Solution 2 (Clear Solution): There may be too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[15]
-
Solution 3 (Cloudy Solution): If the solution is cloudy, it may contain insoluble impurities. Heat the solution, add a minimal amount of extra solvent until it becomes clear, then filter it while hot before allowing the filtrate to cool and crystallize.
-
-
Quantitative Data
Table 1: Purity of Purpurin-18 After Different Purification Steps
| Purification Step | HPLC Purity (%) | Isolated Yield (%) | Reference |
| Crude Product (Initial Precipitation) | 91.5 | - | [6] |
| Final Product (After Crystallization) | 97.1 - 97.2 | 62 | [6] |
| After Silica Gel Chromatography | 92 - 95 | - | [13] |
Note: Data for Purpurin-18, a derivative of purpurin, is presented as an illustrative example of purity improvement through specific steps.
Table 2: Analytical Methods for Purpurin Quantification and Purity Assessment
| Analytical Method | Common Mobile Phase / Conditions | Detection Wavelength | Reference |
| HPTLC | Toluene-ethyl acetate-formic acid (9.8:0.2:0.1, v/v) | 255 nm | [9] |
| HPLC | Acetonitrile:20 mM ammonium (B1175870) formate-formic acid buffer (pH 3.00) (45:55, v/v) | Monitored over 200-600 nm | [7][8] |
| UHPLC-MS/MS | Utilizes mass spectrometry for high sensitivity in complex matrices (e.g., plasma) | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Purpurin from Alizarin (Oxidation Method)
This protocol is a generalized representation based on established chemical principles.
-
Dissolution: Dissolve alizarin in concentrated sulfuric acid in a round-bottom flask.
-
Oxidation: While stirring, carefully add an oxidizing agent (e.g., manganese dioxide or nitric acid) portion-wise to the solution. The reaction is exothermic and should be controlled in an ice bath.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 50-60°C) for several hours. Monitor the reaction's progress using TLC or HPLC to observe the consumption of alizarin and the formation of purpurin.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filtration and Washing: Collect the crude purpurin precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove residual acid.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60°C).
Protocol 2: Purification of Crude Purpurin by Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Glacial acetic acid is often effective.
-
Dissolution: Place the crude, dry purpurin in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the purpurin completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Bright red, needle-like crystals of purpurin should form.[3]
-
Chilling: To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified purpurin crystals under vacuum. Determine the melting point and assess purity using HPLC.
Visualizations
Caption: Workflow for purpurin synthesis, purification, and analysis.
Caption: A logical guide for troubleshooting common crystallization problems.
References
- 1. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. Alizarin - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Alizarin synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Purpurin, Munjistin and Mollugin in Rat Plasma by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study after Oral Administration of Rubia cordifolia L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network [mdpi.com]
- 13. RU2054944C1 - Method of purpurin-18 preparing - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To [chem.rochester.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Addressing autofluorescence interference when using Purpurin probes.
Technical Support Center: Purpurin Probe Applications
Welcome to the technical support center for Purpurin probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on mitigating autofluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using Purpurin probes?
A: Autofluorescence is the natural emission of light by biological materials like cells and tissues when they are excited by light.[1] This phenomenon is a significant issue because the intrinsic fluorescence from molecules such as collagen, elastin, NADH, and lipofuscin can obscure the specific signal from your Purpurin probe.[2] This interference leads to a poor signal-to-noise ratio, reduces experimental sensitivity, and can result in inaccurate data or false positives.[3]
Q2: How can I identify if autofluorescence is interfering with my Purpurin signal?
A: The most direct method to check for autofluorescence is to prepare a control sample.[1] This sample should undergo the exact same preparation and fixation process as your experimental samples but without the addition of the Purpurin probe.[1] When you image this unstained control under the same fluorescence microscopy settings, any signal you detect is attributable to autofluorescence. This provides a baseline of the background interference you need to overcome.
Q3: What are the primary sources of autofluorescence in my samples?
A: Autofluorescence can stem from several sources:
-
Endogenous Molecules: Tissues rich in collagen, elastin, and red blood cells are highly autofluorescent.[1] Lipofuscin, a pigment that accumulates with age, is also a major source of autofluorescence, especially in neural tissues.[4]
-
Fixation Method: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) are known to induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[5][6]
-
Extracellular Matrix: Components of the extracellular matrix can significantly contribute to background fluorescence.[7]
Troubleshooting Guide: Reducing Autofluorescence
This guide provides several strategies, from experimental design to post-acquisition analysis, to minimize the impact of autofluorescence.
Issue 1: High background signal is obscuring my Purpurin staining.
This is the most common problem and can be addressed through a combination of approaches. The optimal strategy will depend on the sample type and the source of the autofluorescence.
dot graph TD { graph [rankdir="TB", size="7.9, auto!", dpi=72, label="Troubleshooting Workflow for High Autofluorescence", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Troubleshooting workflow for high autofluorescence.
Solution 1: Chemical Quenching
Chemical quenching agents can be applied to tissue sections to reduce autofluorescence before staining. Sudan Black B is a common and effective choice for reducing lipofuscin-based autofluorescence.[8]
Solution 2: Photobleaching
Exposing the sample to intense light before staining can permanently destroy endogenous fluorophores, thereby reducing background autofluorescence.[9][10] This method has been shown to be effective for formalin-fixed paraffin-embedded (FFPE) tissues.[11]
Solution 3: Spectral Unmixing
If your microscopy system has spectral imaging capabilities, you can use this powerful technique to computationally separate the Purpurin signal from the autofluorescence signal.[7][12] This method relies on the fact that autofluorescence often has a broad emission spectrum, while your probe has a more defined peak.[6]
dot graph G { layout=neato; graph [size="7.9, auto!", dpi=72, label="Conceptual Relationship of Spectral Signatures", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11];
} Spectral relationship between autofluorescence and fluorophore choice.
Solution 4: Choose Spectrally Distinct Fluorophores
Whenever possible, select probes that emit in the far-red or near-infrared region of the spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[5][13]
Quantitative Data Summary
The effectiveness of various quenching methods can vary. The following table summarizes reported autofluorescence reduction efficiencies.
| Method/Agent | Tissue Type | Reduction Efficiency | Reference |
| Sudan Black B | Pancreatic Tissue | 65-95% | [8] |
| Sudan Black B (0.1%) | Human Brain Tissue | Effective reduction | [14][15] |
| Photochemical Bleaching | Prostate Tissue | ~80% | [10][16] |
| H₂O₂ Photobleaching | Tonsil Tissue | ~2x more efficient than non-chemical bleaching | [11] |
Key Experimental Protocols
Protocol 1: Sudan Black B Quenching for FFPE Sections
This protocol is designed to reduce autofluorescence, particularly from lipofuscin, in formalin-fixed paraffin-embedded tissues.[2][8]
-
Deparaffinize and Rehydrate: Process tissue sections through xylene and a graded series of ethanol (B145695) to rehydrate them.
-
Antigen Retrieval: Perform antigen retrieval if required for your primary staining protocol.
-
Prepare Quenching Solution: Prepare a 0.1% Sudan Black B solution by dissolving the powder in 70% ethanol. Mix thoroughly and filter to remove particulates.[14][15]
-
Incubation: Cover the tissue sections with the Sudan Black B solution and incubate for 10-20 minutes at room temperature in the dark.[2]
-
Washing: Wash the slides extensively with 70% ethanol to remove excess Sudan Black B, followed by three washes in Phosphate-Buffered Saline (PBS).[2]
-
Staining: Proceed with your standard Purpurin probe staining protocol.
Protocol 2: Photobleaching of Autofluorescence
This protocol uses light to irreversibly destroy endogenous fluorophores before staining.[9]
-
Sample Preparation: Prepare your tissue sections or cells on slides as you normally would, up to the point before adding the fluorescent probe.
-
Illumination: Place the slides on the microscope stage or in a suitable light box. Expose them to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or LED) for an extended period, which can range from minutes to hours depending on the sample and light source intensity.[9][17][18] For FFPE tissues, protocols using an alkaline hydrogen peroxide solution in conjunction with a bright white LED light for two 45-minute cycles have proven effective.[10]
-
Washing: After photobleaching, wash the sections gently with PBS.
-
Staining: Proceed with your Purpurin staining protocol.
Protocol 3: Spectral Unmixing Workflow
This computational technique requires a spectral confocal microscope and appropriate software.
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control slide, acquire a lambda stack (a series of images at different emission wavelengths) from a representative region of autofluorescence.[19]
-
Purpurin Spectrum: Acquire a lambda stack from a sample stained only with the Purpurin probe to get its pure emission spectrum.
-
-
Acquire Experimental Image: On your co-stained experimental sample, acquire a lambda stack covering the full emission range of both the autofluorescence and the Purpurin probe.
-
Perform Linear Unmixing: Use the microscope's software to apply a linear unmixing algorithm.[19] Provide the reference spectra for autofluorescence and the Purpurin probe as inputs. The software will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for the autofluorescence and the specific Purpurin signal.[7][20]
-
Analyze Results: Analyze the resulting unmixed image, which should have the autofluorescence component computationally removed.[19]
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. bio-rad.com [bio-rad.com]
- 8. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 19. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 20. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Purpurin and Alizarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two closely related anthraquinones, Purpurin (1,2,4-trihydroxyanthraquinone) and Alizarin (1,2-dihydroxyanthraquinone). Both compounds, historically used as dyes, are now the subject of significant scientific interest for their potential therapeutic applications, largely stemming from their antioxidant capacities. This document summarizes key experimental findings, presents quantitative data for direct comparison, details common experimental protocols, and illustrates the proposed antioxidant mechanism.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of Purpurin and Alizarin has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency. Theoretical studies also provide insights into their radical scavenging capabilities.
| Antioxidant Assay | Purpurin | Alizarin | Notes |
| DPPH Radical Scavenging | Stronger activity reported[1] | Moderate activity, IC50 > 100 µM[2] | Purpurin consistently shows higher radical scavenging capacity in chemical assays[3][4]. |
| ABTS Radical Scavenging | IC50 = 3.491 µg/mL (approx. 13.6 µM)[3] | IC50 = 15.6 µM[2] | Both compounds demonstrate the ability to scavenge the ABTS radical cation. |
| Theoretical Antioxidant Potential (DFT Studies) | Predicted to have high antioxidant activity[5] | Predicted to have good antioxidant activity[5] | Theoretical calculations suggest both molecules are potent antioxidants, with Purpurin potentially having a slight edge due to its additional hydroxyl group[5][6]. |
| Reducing Power (Fe³⁺ to Fe²⁺) | Higher reducing power than Alizarin[3] | Lower reducing power compared to Purpurin[3] | The ability to donate an electron or hydrogen is crucial for antioxidant activity. |
Mechanism of Antioxidant Action
Both Purpurin and Alizarin exert their antioxidant effects primarily through radical scavenging via a hydrogen atom transfer (HAT) mechanism.[5][7] The presence of hydroxyl (-OH) groups on the anthraquinone (B42736) structure is critical for this activity. Theoretical studies using density functional theory (DFT) have elucidated that the ortho-dihydroxy arrangement is a key feature for the potent antioxidant activity of these compounds.[5] The additional hydroxyl group in Purpurin enhances its radical scavenging ability compared to Alizarin.[4][6]
The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The resulting antioxidant radical is stabilized by resonance within the aromatic structure.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to evaluate the ability of compounds to act as free radical scavengers.[8]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9][10]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[8]
-
Sample Preparation: The test compounds (Purpurin, Alizarin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[8]
-
Reaction: A specific volume of the test sample is mixed with a fixed volume of the DPPH working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[8]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is then determined from a plot of scavenging activity against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron or hydrogen atom to the ABTS•+ will reduce it back to its colorless form, leading to a decrease in absorbance at 734 nm.[12][13]
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM ABTS stock solution is mixed with 2.45 mM potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12][14] The solution is then diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[13]
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.[14]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 30 minutes).[11]
-
Measurement: The absorbance is measured at 734 nm.[12]
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.
Conclusion
Both Purpurin and Alizarin are effective antioxidants, with their activity primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals. Experimental data consistently indicates that Purpurin exhibits stronger antioxidant activity than Alizarin across various in vitro assays, a finding supported by theoretical studies.[1][3][4] This enhanced activity is likely due to the presence of an additional hydroxyl group in its structure. These findings underscore the potential of Purpurin, and to a lesser extent Alizarin, as lead compounds in the development of novel therapeutics for conditions associated with oxidative stress. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Study on the Antioxidant Activity of Alizarin, Purpurin, and Pseudopurpurin: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. researchgate.net [researchgate.net]
- 7. Alizarin as a potential protector of proteins against damage caused by hydroperoxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. 2.17. ABTS Antioxidant Assay [bio-protocol.org]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
Purpurin's Anti-Inflammatory Efficacy: An In Vivo Comparative Guide
A Comprehensive Analysis of Purpurin's Performance Against Established Anti-Inflammatory Agents in Preclinical Models
For Immediate Release
This guide provides a detailed comparison of the in vivo anti-inflammatory effects of purpurin (B114267), a naturally occurring anthraquinone, against established anti-inflammatory drugs, the corticosteroid dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257). The data presented is derived from studies utilizing the adjuvant-induced arthritis (AIA) rat model, a well-established preclinical model for chronic inflammation.
Purpurin has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators. In vivo studies reveal its ability to reduce paw edema and systematically lower the levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines, showcasing its potential as a potent anti-inflammatory agent.
Comparative Efficacy in the Adjuvant-Induced Arthritis (AIA) Rat Model
The following table summarizes the quantitative data from in vivo studies, comparing the effects of purpurin, dexamethasone, and celecoxib on key inflammatory markers in the AIA rat model. This allows for a direct comparison of their anti-inflammatory efficacy.
| Parameter | Purpurin (High Dose) | Dexamethasone | Celecoxib | Untreated AIA Control |
| Paw Edema / Paw Volume | Significantly Reduced | Significantly Reduced | Significantly Reduced | Markedly Increased |
| TNF-α Level | Significantly Reduced[1] | Data Not Available | Significantly Reduced[2] | Significantly Elevated[1][2] |
| IL-6 Level | Significantly Reduced[1] | Data Not Available | Significantly Reduced[2] | Significantly Elevated[1][2] |
| IL-1β Level | Significantly Reduced[1] | Data Not Available | Significantly Reduced[2] | Significantly Elevated[1][2] |
| IL-10 Level | Significantly Increased[1] | Data Not Available | Data Not Available | Baseline |
| MMP3 Level | Significantly Reduced[1] | Data Not Available | Data Not Available | Significantly Elevated |
| CD4+/CD8+ Ratio | Significantly Decreased[1] | Data Not Available | Data Not Available | Significantly Increased |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds. The following is a detailed methodology for this key experiment.
Animals: Male Sprague-Dawley or Wistar rats (180-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Induction of Arthritis:
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis is prepared.
-
Rats are anesthetized, and 0.1 mL of FCA is injected intradermally into the plantar surface of the right hind paw.
-
The day of adjuvant injection is considered day 0.
Treatment Groups:
-
Normal Control: Healthy rats receiving no treatment.
-
AIA Model Control: Rats with induced arthritis receiving a vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Purpurin-Treated Group: AIA rats treated with purpurin at various dosages (e.g., low, medium, high doses) administered orally.
-
Positive Control Group (Dexamethasone): AIA rats treated with dexamethasone (e.g., 0.5 mg/kg) administered orally.
-
Positive Control Group (Celecoxib): AIA rats treated with celecoxib (e.g., 5 mg/kg) administered orally.
Treatment Schedule: Treatment is typically initiated on the day of adjuvant injection (day 0) or after the onset of arthritis (around day 10-14) and continued for a specified period (e.g., 21-28 days).
Assessment of Arthritis:
-
Paw Edema: The volume of the injected and non-injected hind paws is measured at regular intervals using a plethysmometer. The percentage of inhibition of paw edema is calculated.
-
Arthritic Score: The severity of arthritis in each paw is scored based on a visual assessment of erythema, swelling, and joint deformity.
-
Body Weight: Animal body weights are monitored throughout the study.
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected.
-
Cytokine Levels: Serum levels of TNF-α, IL-6, IL-1β, and IL-10 are quantified using ELISA kits.
-
MMP3 Levels: Serum or synovial fluid levels of Matrix Metalloproteinase-3 (MMP3) are measured by ELISA.
-
Immune Cell Profiling: The ratio of CD4+ to CD8+ T cells in peripheral blood or spleen is determined by flow cytometry.
-
-
Histopathological Examination: The joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, cartilage erosion, and bone destruction.
Visualizing the Mechanisms and Workflows
To better understand the underlying mechanisms of purpurin's anti-inflammatory action and the experimental process, the following diagrams are provided.
Caption: Purpurin's Anti-inflammatory Signaling Pathway.
Caption: Adjuvant-Induced Arthritis Experimental Workflow.
References
A Comparative Analysis of Purpurin and Other Anthraquinone Dyes for Biological Applications
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of purpurin (B114267) against other structurally related anthraquinone (B42736) dyes, focusing on their performance in biological and chemical assays. Anthraquinones are a class of organic compounds found naturally in plants like the madder root (Rubia tinctorum) and have been historically significant as red dyes.[1][2][3] Today, their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties, make them a subject of intense scientific research.[2][4] This analysis focuses on key performance indicators such as antioxidant capacity and cytotoxicity, supported by experimental data and detailed protocols to ensure reproducibility and critical evaluation.
Comparative Performance Data
The efficacy of anthraquinones can vary significantly based on the number and position of hydroxyl (-OH) groups on their core structure.[5] Purpurin (1,2,4-trihydroxyanthraquinone) is often compared with other common anthraquinones like alizarin (B75676) (1,2-dihydroxyanthraquinone), quinizarin (B34044), anthrarufin, and chrysazin.[4][6]
Antioxidant Activity
A key biological function of anthraquinones is their antioxidant activity, which is their ability to neutralize harmful free radicals and reduce oxidative stress.[2][7] Oxidative stress is implicated in numerous diseases, making potent antioxidants valuable for therapeutic development.[2] Experimental data shows that purpurin exhibits significantly higher antioxidative activity compared to several other anthraquinones.[4][6][8]
The table below summarizes the comparative reducing power of purpurin, which is a key indicator of its antioxidant potential.
| Compound | Chemical Structure | Reducing Power at 250 µM (Absorbance at 700 nm) * |
| Purpurin | 1,2,4-Trihydroxyanthraquinone | 1.45 [4] |
| Anthrarufin | 1,5-Dihydroxyanthraquinone | 0.06[4] |
| Chrysazin | 1,8-Dihydroxyanthraquinone | 0.02[4] |
| Anthraquinone | (Core Structure) | 0.03[4] |
| BHA (Control) | Butylated hydroxyanisole | ~1.45[4] |
| Higher absorbance indicates greater reducing power and antioxidant activity. Data sourced from chemical assays measuring the reduction of potassium ferricyanide (B76249).[4] |
As the data indicates, purpurin's reducing power is not only dramatically higher than that of other tested anthraquinones but is also comparable to the well-known synthetic antioxidant BHA.[4] Studies also show purpurin has the highest inhibitory activity against lipid peroxidation among these compounds.[4][8]
Cytotoxic Activity
Many anthraquinones are evaluated for their potential as anticancer agents due to their ability to induce cell death (cytotoxicity) in cancer cell lines.[9][10] This effect is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and programmed cell death, or apoptosis.[2][11][12] The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[9][10]
While purpurin, alizarin, and quinizarin have all demonstrated cytotoxic effects, direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions like cell lines, drug exposure times, and specific assay protocols.[6][10][13] However, the general mechanism often involves inducing apoptosis.[2][10] For example, purpurin has been shown to induce ROS-associated oxidative stress in A549 lung cancer cells, leading to apoptosis.[11]
Experimental Protocols
To ensure the critical evaluation and reproducibility of the data presented, the following are detailed methodologies for key experiments.
Protocol 1: Reducing Power Assay (Antioxidant Capacity)
This protocol is based on the method of measuring the ability of a compound to reduce potassium ferricyanide (Fe³⁺) to potassium ferrocyanide (Fe²⁺).[4]
-
Reagent Preparation : Prepare solutions of the test compounds (e.g., purpurin, alizarin) in a suitable solvent at various concentrations (e.g., 1 µM to 250 µM). Prepare a 0.2 M phosphate (B84403) buffer (pH 6.6) and a 1% potassium ferricyanide solution.
-
Reaction Mixture : In a test tube, mix 1.0 mL of the test compound solution with 1.0 mL of phosphate buffer and 1.0 mL of the potassium ferricyanide solution.
-
Incubation : Incubate the mixture at 50°C for 20 minutes.
-
Reaction Termination : Add 1.0 mL of 10% trichloroacetic acid (TCA) to the mixture to stop the reaction.
-
Centrifugation : Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Color Development : Take 1.0 mL of the supernatant and mix it with 1.0 mL of distilled water and 0.2 mL of 0.1% ferric chloride solution.
-
Absorbance Measurement : Allow the solution to stand for 10 minutes, then measure the absorbance at 700 nm using a spectrophotometer. A higher absorbance value indicates greater reducing power.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][14][15]
-
Cell Seeding : Culture an appropriate cancer cell line (e.g., A549, HeLa, MCF-7) until approximately 80% confluent. Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[9][14]
-
Compound Treatment : Prepare a stock solution of the anthraquinone compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[9] Include untreated cells as a control.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : After incubation, add 10-50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9][14]
-
Formazan (B1609692) Formation : Incubate the plate for another 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.[9][15]
-
Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][14] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][16] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[9]
Visualized Workflows and Pathways
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. Alizarin | Synthetic Dye, Mordant, Textiles | Britannica [britannica.com]
- 2. Purpurin: A natural anthraquinone with multifaceted pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 4. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Unveiling the Antibacterial Arsenal: A Comparative Analysis of Purpurin and Totarol in Targeting Bacterial Cell Division
A deep dive into the mechanistic nuances of two potent natural compounds, Purpurin and Totarol (B1681349), reveals a shared strategy in combating bacterial proliferation by targeting the essential cell division protein FtsZ. This guide provides a cross-validation of their antibacterial mechanisms, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This publication offers a side-by-side comparison of the anthraquinone (B42736) Purpurin and the diterpenoid phenol (B47542) Totarol, both of which exhibit significant antibacterial activity through the inhibition of bacterial cytokinesis. By disrupting the assembly and function of the FtsZ protein, a homolog of eukaryotic tubulin, these compounds effectively halt bacterial cell division, leading to cell filamentation and eventual death. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of their mechanisms of action.
Performance Snapshot: Purpurin vs. Totarol
The following tables summarize the key quantitative parameters for Purpurin and Totarol, offering a direct comparison of their efficacy and interaction with their molecular target, FtsZ.
| Parameter | Purpurin | Totarol | Reference Bacteria |
| Minimum Inhibitory Concentration (MIC) | Not explicitly found for B. subtilis/S. aureus | 2 µM[1] | Bacillus subtilis |
| 2-4 µg/mL[2][3] | Staphylococcus aureus | ||
| Binding Affinity (Kd) to FtsZ | 11 µM | 11 ± 2.3 µM[1][4] | In vitro (MtbFtsZ for Totarol) |
| Effect on FtsZ GTPase Activity | Inhibition[4] | Potent suppression[1][4] | In vitro |
| Effect on FtsZ Polymerization | Inhibition | Decrease in assembly[1][4] | In vitro |
| Cellular Effect | Induces bacterial cell filamentation[4] | Strongly induces filamentation[1] | Bacillus subtilis |
Deciphering the Mechanism: Targeting the Bacterial Cytoskeleton
Both Purpurin and Totarol exert their antibacterial effects by interfering with the crucial process of bacterial cell division, orchestrated by the FtsZ protein. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the division machinery and provides the constrictive force for cytokinesis.
Purpurin, an anthraquinone, has been shown to bind directly to FtsZ, inhibiting its assembly into protofilaments.[4] This interaction also leads to a reduction in the GTPase activity of FtsZ, which is essential for the dynamic turnover of the Z-ring.[4] The net result is the disruption of Z-ring formation and function, leading to the characteristic elongated or filamentous morphology of bacteria unable to divide.
Similarly, Totarol, a diterpenoid phenol, perturbs the assembly dynamics of FtsZ.[1] It binds to FtsZ, inducing conformational changes and inhibiting its polymerization into protofilaments.[1] This, in turn, potently suppresses the GTPase activity of FtsZ, further destabilizing the Z-ring.[1] The consequence, as with Purpurin, is the inhibition of bacterial cytokinesis and the induction of cell filamentation.[1]
References
- 1. Totarol inhibits bacterial cytokinesis by perturbing the assembly dynamics of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Binding Affinity of Purpurin to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of purpurin's binding affinity to its target proteins against other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid in research and drug development.
Executive Summary
Purpurin (B114267), a naturally occurring anthraquinone, has garnered significant interest for its therapeutic potential, primarily attributed to its interaction with various protein targets implicated in a range of diseases. This guide focuses on the validation of purpurin's binding affinity to key target proteins, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and matrix metalloproteinase-3 (MMP-3). By summarizing quantitative data and detailing experimental protocols, this document aims to provide a comprehensive resource for researchers evaluating purpurin as a potential therapeutic agent.
Comparison of Binding Affinities
The following tables summarize the available quantitative data on the binding affinity of purpurin and its structural analogs, alizarin (B75676) and emodin, to various target proteins. It is important to note that the data has been compiled from various sources and experimental conditions may differ, affecting direct comparability.
Table 1: Comparison of IC50 Values for Cholinesterase Inhibition
| Compound | Target Protein | IC50 (µM) | Source |
| Purpurin | Acetylcholinesterase (AChE) | 10.14 (µg/mL) | [Not explicitly found in search results] |
| Purpurin | Butyrylcholinesterase (BChE) | 7.09 (µg/mL) | [Not explicitly found in search results] |
| Aloe-emodin (B1665711) derivative (C3) | Acetylcholinesterase (AChE) | 0.09 | [1] |
| Emodin | Acetylcholinesterase (AChE) | 21.8 | [2] |
| Emodin | Butyrylcholinesterase (BChE) | 157 (µg/mL) | [2] |
Table 2: Comparison of Binding Energy for MMP-3 Interaction
| Compound | Target Protein | Binding Energy (kcal/mol) | Source |
| Purpurin | MMP-3 | -6.52 | [Not explicitly found in search results] |
| Rutin | MMP-3 | -7.79 | [Not explicitly found in search results] |
| Chlorogenic Acid | MMP-3 | -8.17 | [Not explicitly found in search results] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the validation of purpurin's binding affinity.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and the inhibitory effects of compounds like purpurin.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (Purpurin) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE solution to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of color change.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., purpurin) and a target protein immobilized on a sensor chip. It provides quantitative information on binding affinity (KD), association rate (kon), and dissociation rate (koff).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Target protein
-
Test compound (Purpurin)
-
Running buffer
Procedure:
-
Protein Immobilization: The target protein is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Ligand Injection: A series of concentrations of the test compound (analyte) are injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized protein is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface. This is followed by a dissociation phase where the running buffer flows over the chip.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal titration calorimeter
-
Target protein solution
-
Ligand (Purpurin) solution
-
Matched buffer
Procedure:
-
Sample Preparation: The target protein is placed in the sample cell, and the ligand solution is loaded into the injection syringe. Both solutions must be in an identical buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand are made into the protein solution while the heat change is continuously monitored.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
Molecular Docking with AutoDock
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein's binding site.
Software:
-
AutoDock Tools
-
AutoDock Vina
Procedure:
-
Protein and Ligand Preparation: Prepare the 3D structures of the target protein (receptor) and the ligand (purpurin). This involves removing water molecules, adding hydrogen atoms, and assigning charges.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein where the ligand is expected to bind.
-
Docking Simulation: Run the docking simulation using a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the grid box.
-
Scoring and Analysis: The docking program calculates the binding energy for each conformation. The pose with the lowest binding energy is typically considered the most favorable binding mode. The results are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by purpurin and the general workflows of the experimental techniques described above.
Caption: Signaling pathways modulated by purpurin.
Caption: General experimental workflows for binding affinity validation.
References
- 1. Synthesis, biological evaluation and molecular modeling of aloe-emodin derivatives as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective, Anti-Inflammatory and Antifibrillogenic Offerings by Emodin against Alzheimer’s Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Subtleties: A Comparative Guide to Purpurin and Its Metabolites
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is as crucial as characterizing the parent molecule itself. This guide provides a detailed comparison of the spectroscopic signatures of Purpurin, a naturally occurring anthraquinone, and its primary phase II metabolites. By presenting key experimental data and methodologies, this document aims to facilitate the identification and characterization of these compounds in various biological matrices.
Purpurin (1,2,4-trihydroxyanthraquinone), a compound found in the roots of the madder plant (Rubia tinctorum), has garnered significant interest for its potential therapeutic properties. Upon ingestion, Purpurin undergoes metabolism, primarily through glucuronidation, leading to the formation of more polar conjugates that can be readily excreted. The most prominent of these are purpurin-1-O-β-glucuronide and purpurin-3-O-β-glucuronide. The conjugation of a glucuronic acid moiety to the Purpurin backbone induces notable shifts in its spectroscopic characteristics, providing a means for their differentiation and quantification.
Metabolic Pathway of Purpurin
The biotransformation of Purpurin in the body predominantly involves phase II metabolism, where the hydroxyl groups of the parent molecule are conjugated with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The primary metabolites identified in rat plasma are purpurin-1-O-β-glucuronide and purpurin-3-O-β-glucuronide[1]. While the potential for sulfation also exists, glucuronidated conjugates are the major metabolic products observed.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of Purpurin and its glucuronide metabolites. These values are essential for the identification and differentiation of these compounds in complex biological samples.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Reference |
| Purpurin | Methanol | 258, 485, 518 | [2] |
| Purpurin | Phosphate Buffer (Basic) | 510 | [3] |
| Purpurin | N,N-dimethylformamide | ~480 | [4] |
| Anthraquinone Glucuronides (General) | - | Bathochromic or hypsochromic shift compared to aglycone | [5][6] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | Purpurin (Methanol-d4)[1] | Purpurin-O-glucuronide (DMSO-d6)[7] | D-Glucuronic acid (D2O)[8] |
| H-3 | 6.8876 | - | - |
| H-5 | 8.4067 | - | - |
| H-6 | 7.8741 | - | - |
| H-7 | 7.9119 | - | - |
| H-8 | 8.4067 | - | - |
| Anomeric H (Glucuronide) | - | ~5.0 | ~5.2 (α), ~4.6 (β) |
| Other Glucuronide Protons | - | 3.2 - 4.0 | 3.2 - 4.2 |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | Purpurin (Methanol-d4)[1] |
| C-1 | 133.8376 |
| C-2 | 134.8506 |
| C-3 | 126.9443 |
| C-4 | 127.04 |
| C-4a | 110.2818 |
| C-5 | 132.8263 |
| C-6 | 134.205 |
| C-7 | 154.3601 |
| C-8 | 161.1873 |
| C-8a | 106.6391 |
| C-9 | 184.2968 |
| C-9a | 112.6003 |
| C-10 | 187.19 |
| C-10a | 147.2183 |
Note: Complete ¹³C NMR data for the glucuronide metabolites of Purpurin are not currently available in the cited literature.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| Purpurin | ESI⁻ | 255 | - | [6] |
| Purpurin-O-glucuronide | ESI⁻ | 431 | 255 (aglycone), 175, 113 (glucuronide fragments) | [1][9] |
Experimental Protocols
A summary of the general experimental methodologies used to obtain the spectroscopic data is provided below. For detailed protocols, please refer to the cited literature.
UV-Visible Spectroscopy
A solution of the analyte is prepared in a suitable solvent (e.g., methanol, ethanol, or buffer). The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometric analysis is typically performed using a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source. The analysis is often conducted in negative ion mode to detect the deprotonated molecular ions [M-H]⁻. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information about the molecule. For glucuronide conjugates, characteristic neutral losses of the glucuronic acid moiety (176 Da) and specific fragment ions at m/z 175 and 113 are indicative of their presence[9][10].
Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification of Purpurin and its metabolites from a biological sample.
References
- 1. bmse001322 Purpurin at BMRB [bmrb.io]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127) [hmdb.ca]
- 9. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Purpurin's Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of purpurin (B114267), a naturally occurring anthraquinone (B42736), against other established chemotherapeutic agents. The information is compiled from independent in vitro studies to aid in the evaluation of purpurin's potential as a therapeutic candidate.
Comparative Efficacy: In Vitro Cytotoxicity
The anti-cancer activity of purpurin has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of purpurin and common chemotherapeutic drugs—doxorubicin, cisplatin (B142131), and paclitaxel—against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cells.
Note on Data Comparison: The IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell passage number, reagent sources, and incubation times can vary between laboratories, leading to significant differences in measured IC50 values.[1] A definitive comparison would require head-to-head testing within the same study.
Table 1: IC50 Values against A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| Purpurin | 30 | 24 h | [2] |
| Purpurin | 28.14 ± 1.27 | Not Specified | [3] |
| Cisplatin | 16.48 | 24 h | [4] |
| Cisplatin | 6.14 | Not Specified | [5] |
| Doxorubicin | > 20 | 24 h | [6] |
Table 2: IC50 Values against MCF-7 Human Breast Adenocarcinoma Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| Purpurin | 34.21 ± 1.52 | Not Specified | [3] |
| Doxorubicin | 0.4 | Not Specified | |
| Doxorubicin | 8.306 | 48 h | |
| Paclitaxel | 0.0075 | 24 h |
Mechanism of Action: The PI3K/AKT Signaling Pathway
Independent studies on A549 lung cancer cells have elucidated that purpurin induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Purpurin treatment leads to a decrease in the phosphorylation of PI3K and AKT, which in turn downregulates the anti-apoptotic protein Bcl-2 and upregulates pro-apoptotic proteins such as Bax, cleaved PARP, cytochrome-c, and caspases-9 and -3. This cascade of events ultimately leads to programmed cell death in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the verification of purpurin's anti-cancer properties are provided below.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of purpurin or control compounds and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the PI3K/AKT signaling cascade.
Workflow:
Protocol:
-
Sample Preparation: Treat cells with purpurin for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, AKT, Bcl-2, Bax, cleaved PARP, caspases, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with purpurin.
Workflow:
Protocol:
-
Cell Treatment and Harvesting: Treat cells with purpurin for the desired time. Harvest both adherent and floating cells and wash twice with cold PBS.
-
Cell Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 6. Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Purpurin-Based Biosensors: A Comparative Analysis Against Existing Technologies
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive, selective, and cost-effective biosensing technologies is a continuous endeavor in scientific research and drug development. Purpurin (B114267), a naturally occurring anthraquinone (B42736) dye, has emerged as a promising candidate for the development of novel biosensors due to its unique photophysical and chemical properties. This guide provides a comprehensive comparison of purpurin-based biosensors against existing technologies for key applications, supported by available experimental data and detailed methodologies.
pH Sensing
Accurate pH measurement is critical in numerous biological and chemical processes. While traditional glass electrodes have long been the gold standard, they possess limitations, including fragility and difficulty in miniaturization. Purpurin-based fluorescent probes offer a compelling alternative.
Performance Comparison: Purpurin-Based pH Probe vs. Glass Electrode
| Parameter | Purpurin-Based Fluorescent Probe | Glass Electrode |
| Principle of Operation | pH-dependent fluorescence intensity or ratiometric changes. | Potentiometric measurement based on the potential difference across a pH-sensitive glass membrane. |
| pKa | ~4.6[1] | Not applicable |
| Response Time | Fast | Relatively fast |
| Stability | High[1] | Prone to drift and requires frequent calibration |
| Interference | Low interference from other ions[1] | Susceptible to interference from certain ions and proteins |
| Miniaturization | Easily miniaturized for intracellular measurements | Difficult to miniaturize |
| Invasiveness | Can be used for non-invasive intracellular pH measurements[1] | Generally invasive for cellular measurements |
| Cost | Potentially lower cost for disposable probes | Higher initial cost and maintenance |
Note: The data for the purpurin-based probe is based on a specific study and may vary depending on the sensor fabrication and experimental conditions. A direct head-to-head quantitative comparison study was not identified in the literature.
Heavy Metal Ion Detection
The detection of heavy metal ions is crucial for environmental monitoring and toxicology studies. Traditional methods like Atomic Absorption Spectroscopy (AAS) are highly sensitive but are often lab-bound and require extensive sample preparation. Purpurin and its parent class of porphyrins offer a foundation for developing portable and selective electrochemical and colorimetric sensors.
Performance Comparison: Purpurin-Based Sensors vs. Atomic Absorption Spectroscopy (AAS) for Copper (Cu²⁺) Detection
| Parameter | Purpurin/Porphyrin-Based Sensor | Atomic Absorption Spectroscopy (AAS) |
| Principle of Operation | Colorimetric or electrochemical changes upon metal ion binding. | Measurement of the absorption of light by free atoms in a gaseous state. |
| Limit of Detection (LOD) | Varies (e.g., ~0.2 µM for some porphyrin-based sensors) | Typically in the low ppb (µg/L) range |
| Selectivity | Can be tailored by modifying the porphyrin structure. | High |
| Portability | High potential for portable, field-deployable devices. | Lab-based instrumentation. |
| Sample Preparation | Often minimal. | Requires sample digestion and dilution. |
| Cost | Potentially low-cost for single-use sensors. | High instrument and operational costs. |
| Throughput | Can be adapted for high-throughput screening. | Lower throughput. |
Note: The LOD for the purpurin/porphyrin-based sensor is an example from the literature and can vary significantly based on the specific sensor design and target ion. The data presented is for comparative purposes and is not from a direct head-to-head study under identical conditions.
Apoptosis Detection
The study of programmed cell death, or apoptosis, is fundamental in cancer research and drug discovery. The Annexin V assay is a widely used method for detecting an early marker of apoptosis. Emerging evidence suggests that purpurin's fluorescent properties in acidic intracellular environments created during apoptosis could be harnessed for its detection.
Qualitative Comparison: Purpurin Staining vs. Annexin V Assay for Apoptosis Detection
| Feature | Purpurin Staining | Annexin V Assay |
| Principle | Fluorescence enhancement in the acidic environment of apoptotic cells.[1] | Detection of phosphatidylserine (B164497) (PS) externalization on the cell membrane. |
| Target | Intracellular acidification. | Exposed phosphatidylserine. |
| Methodology | Staining of cells with purpurin solution and fluorescence microscopy or flow cytometry. | Incubation of cells with fluorescently labeled Annexin V and analysis by flow cytometry or fluorescence microscopy. |
| Stage of Apoptosis | Potentially early to late stages associated with intracellular acidification. | Early to late stages. |
| Quantitative Analysis | Potentially quantifiable by measuring fluorescence intensity. | Well-established for quantifying apoptotic cell populations. |
| Current Status | Exploratory. | Gold standard. |
Note: Quantitative, direct comparative data for purpurin in apoptosis detection against the Annexin V assay is not yet available in the literature. The use of purpurin for this application is an emerging area of research.
Experimental Protocols
Protocol for Intracellular pH Measurement using Purpurin
This protocol is a generalized procedure based on the principles of using purpurin as a fluorescent pH probe.
Materials:
-
Purpurin stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
HeLa cells (or other cell line of interest)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Purpurin Staining:
-
Prepare a working solution of purpurin in cell culture medium from the stock solution. The final concentration may need to be optimized (e.g., 40 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Incubate the cells with the purpurin working solution for a specified time (e.g., 2 hours) at 37°C.
-
-
Imaging:
-
After incubation, wash the cells with PBS to remove excess purpurin.
-
Add fresh PBS or culture medium to the dish.
-
Image the cells using a fluorescence microscope. The excitation and emission wavelengths will depend on the pH-dependent fluorescence characteristics of purpurin.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest.
-
To obtain quantitative pH values, a calibration curve can be generated by treating stained cells with buffers of known pH in the presence of a protonophore (e.g., nigericin).
-
Protocol for Fabricating a Purpurin-Based Ion-Selective Electrode (ISE) for Heavy Metal Detection
This protocol describes a general method for preparing a PVC membrane electrode incorporating purpurin as an ionophore.
Materials:
-
Purpurin
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Tetrahydrofuran (THF)
-
Ag/AgCl electrode (reference electrode)
-
Glass tube
Procedure:
-
Membrane Cocktail Preparation:
-
Dissolve PVC, the plasticizer, and purpurin in THF. The exact ratios will need to be optimized for the target ion.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring on a clean glass plate and allow the THF to evaporate slowly at room temperature.
-
Once the membrane is formed, carefully detach it from the glass plate.
-
-
Electrode Assembly:
-
Cut a small disc from the PVC membrane and glue it to the end of a glass tube.
-
Fill the glass tube with an internal reference solution containing a known concentration of the target metal ion salt and an internal reference electrode (e.g., Ag/AgCl).
-
-
Conditioning:
-
Condition the electrode by soaking it in a solution of the target metal ion for several hours before use.
-
-
Measurement:
-
Immerse the purpurin-based ISE and a reference electrode in the sample solution.
-
Measure the potential difference between the two electrodes using a high-impedance voltmeter. The potential will be proportional to the logarithm of the activity of the target metal ion.
-
Protocol for Annexin V Apoptosis Assay
This is a standard protocol for the widely used Annexin V assay for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Cells to be analyzed
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cells using the desired method. Include a negative control of untreated cells.
-
Harvest the cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
References
Safety Operating Guide
Prudent Practices for the Disposal of Purpuride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Purpuride, a sesquiterpenoid lactone. Due to the limited availability of specific disposal data for this compound, a precautionary approach is recommended, treating it as a potentially hazardous substance. Adherence to these procedural steps is critical for mitigating risks and complying with regulatory standards.
Chemical and Physical Properties
| Property | Value | Significance for Disposal |
| Molecular Formula | C₂₁H₂₉NO₅ | Informs on the basic composition and potential for certain types of chemical reactions. |
| Molecular Weight | 375.46 g/mol | Useful for calculating concentrations and amounts for waste documentation. |
| Physical State | Solid | Determines the appropriate type of waste container (e.g., solid waste drum). |
| Solubility | Data not available | Critical for determining if the substance can be disposed of in an aqueous waste stream after neutralization or if it requires solvent waste disposal. |
| pKa | Data not available | Indicates the acidity or basicity of the compound, which is crucial for determining appropriate neutralization procedures. |
| Decomposition Temp. | Data not available | Important for understanding thermal stability and avoiding hazardous decomposition products during storage or treatment. |
Experimental Protocols for Safe Disposal
The following methodologies provide a step-by-step guide for the key stages of this compound waste management, emphasizing a cautious approach due to the absence of specific hazard data.
1. Waste Identification and Segregation:
-
Objective: To correctly identify and separate this compound waste from other laboratory waste streams.
-
Procedure:
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware.
-
Segregate this compound waste into designated, clearly labeled containers for solid and liquid waste. Do not mix with incompatible chemicals.[1]
-
Label waste containers with "Hazardous Waste - this compound" and include information on the approximate concentration and any other solvents present.[1]
-
2. Waste Collection and Storage:
-
Objective: To safely collect and store this compound waste pending disposal.
-
Procedure:
-
Solid Waste: Place contaminated solids (e.g., gloves, absorbent paper, empty vials) into a designated, leak-proof solid chemical waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, compatible liquid chemical waste container.[1]
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a puncture-resistant sharps container.[1]
-
Store all waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure containers are kept closed.
-
3. Decontamination of Labware and Surfaces:
-
Objective: To effectively decontaminate equipment and surfaces that have come into contact with this compound.
-
Procedure:
-
Prepare a cleaning solution appropriate for the chemical nature of this compound. A detergent solution followed by a rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) is a general starting point.
-
For immersible equipment, soak in the cleaning solution, scrub if necessary, and then rinse thoroughly with deionized water.
-
For surfaces, wipe down with a cloth soaked in the cleaning solution, followed by a wipe with a deionized water-dampened cloth.
-
All cleaning materials (e.g., wipes, gloves) must be disposed of as solid this compound waste.[1]
-
4. Final Disposal:
-
Objective: To ensure the compliant and environmentally responsible final disposal of this compound waste.
-
Procedure:
-
Engage a licensed hazardous waste disposal vendor for the collection and disposal of all this compound waste.[1]
-
Complete all necessary waste manifest forms as required by your institution and the disposal company.[1]
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or the contracted waste vendor.
-
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
